Methyl 4-benzoylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-benzoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFXAMIFNGJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325247 | |
| Record name | Methyl 4-benzoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-54-9 | |
| Record name | Methyl p-benzoyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-benzoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Safe Handling of Methyl 4-benzoylbenzoate
Authored for Drug Development Professionals, Researchers, and Scientists
Methyl 4-benzoylbenzoate, a benzophenone derivative, serves as a key intermediate and photoinitiator in various synthetic pathways, including those relevant to pharmaceutical development. Its dual functionality, possessing both a ketone and an ester group, makes it a versatile reagent. However, this reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide synthesizes critical safety data with field-proven handling procedures to provide a comprehensive operational framework.
Section 1: Hazard Identification and Risk Assessment
A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is a combustible solid that can form explosive dust clouds in air.[1] The primary risks associated with this compound are skin sensitization and significant aquatic toxicity.[1] A proactive risk assessment is crucial before any handling operations commence. The causality is clear: understanding the specific hazards allows for the implementation of targeted, rather than generic, safety controls.
| Hazard Category | Classification & Statement | Primary Route of Exposure | Key Considerations |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Dermal Contact | Prolonged or repeated contact may lead to contact eczema.[1] Pre-existing skin conditions can be exacerbated. |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] | Environmental Release | Spills must be contained to prevent entry into drains or waterways.[1] |
| Chronic Aquatic Toxicity | May cause long-term adverse effects in the aquatic environment.[1] | Environmental Release | Disposal must be in accordance with hazardous waste regulations. |
| Combustibility | Combustible solid.[1] | Inhalation (of dust), Dermal | Fine dust can form explosive mixtures with air; avoid ignition sources.[1] |
| Eye Irritation | May cause transient discomfort and redness.[1] | Eye Contact | Direct contact, though not classified as a formal irritant, can cause temporary discomfort.[1] |
| Ingestion | Not classified as harmful by ingestion, but may cause gastrointestinal discomfort.[1] | Ingestion | While occupational ingestion is unlikely, it may be damaging to individuals with pre-existing organ damage.[1] |
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes the most effective control measures. This system is self-validating; by starting at the top of the hierarchy, you inherently select more robust and reliable methods of risk reduction.
Caption: Fig. 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The primary engineering control for handling this compound powder is a certified chemical fume hood or a powder containment hood. This is non-negotiable. The reason is twofold: it prevents inhalation of fine dust particles and contains any potential spills, minimizing contamination of the general laboratory environment.[2] All weighing and transfer operations must be conducted within this controlled space.
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the known hazards.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[3] Nitrile or butyl gloves are generally recommended.[4] Always inspect gloves before use and use proper removal technique to avoid skin contact.[5]
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.[2] The purpose is to protect against accidental splashes or airborne dust.
-
Skin and Body Protection: A lab coat is required to protect street clothing. For larger quantities or tasks with a higher risk of spillage, impervious clothing or an apron should be considered.[5]
-
Respiratory Protection: If engineering controls are insufficient or during a major spill clean-up, a respirator may be necessary. For nuisance dust exposures, a P95 or P1 type particle respirator can be used.[5]
Section 3: Safe Handling and Storage Procedures
Adherence to a standardized workflow is a self-validating system for safety. Each step is designed to mitigate a specific risk identified in the assessment phase.
Caption: Fig. 2: A systematic workflow ensures all safety checks and procedures are followed.
Detailed Handling Protocol:
-
Preparation: Before handling, ensure a chemical spill kit is accessible. Verify that the fume hood is functioning correctly. Don all required PPE as specified in Section 2.
-
Aliquotting and Transfer: All transfers of the solid material should be performed in a fume hood to prevent dust inhalation.[2] Use tools and techniques that minimize dust generation, such as careful scooping rather than pouring from a height.
-
General Hygiene: Do not eat, drink, or smoke in the work area.[3] This prevents accidental ingestion. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates) and strong bases, as these can lead to vigorous or hazardous reactions.[5][6]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials, particularly strong oxidizing agents.[6]
Section 4: First-Aid and Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with the location of safety showers, eyewash stations, and the contents of the MSDS.
Caption: Fig. 3: A decision tree for responding to incidents involving this compound.
Spill Response:
-
Minor Spills: For small spills, alert personnel in the immediate area.[1] Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material (using an explosion-proof vacuum) and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Major Spills: Evacuate the area and alert emergency responders.[1] Prevent the spillage from entering drains or water courses.[1] Only personnel trained and equipped for hazardous material cleanup should address the spill.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[8] Seek medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[2][8] Wash the affected area thoroughly with soap and water.[8] If irritation or sensitization symptoms develop, seek medical advice.
-
Inhalation: Move the affected person to fresh air.[2][4] If breathing is difficult or symptoms persist, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]
Section 5: Physical and Chemical Properties
A quick-reference table of physical and chemical properties is vital for experimental design and safety planning.
| Property | Value | Source |
| CAS Number | 606-28-0 | |
| Molecular Formula | C15H12O3 | |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 48-53 °C | [9] |
| Boiling Point | 352 °C | [9] |
| Solubility | Insoluble in water; Soluble in alcohol and alkali solutions. | [9] |
| Stability | Stable under recommended storage conditions. | [5] |
Section 6: Toxicological Information
While comprehensive human toxicological data is limited, the primary concern identified in safety data sheets is its potential to act as a skin sensitizer.[1] This means that repeated exposure can lead to an allergic reaction upon subsequent contact. There is no evidence to suggest the material is carcinogenic.[5] It is not classified as acutely toxic by ingestion, but may still be damaging to individuals with pre-existing liver or kidney conditions.[1]
Section 7: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste material in a clearly labeled, sealed container.
-
Dispose of the material and its container through a licensed hazardous waste disposal company.[8]
-
Do not allow the material to be released into the environment. Avoid release to the environment and refer to the safety data sheet for special instructions.[9]
References
- Santa Cruz Biotechnology, Inc. (n.d.). Methyl-2-benzoylbenzoate Safety Data Sheet.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: benzyl benzoate.
- ChemicalBook. (n.d.). Methyl 4-methylbenzoate - Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet - Methyl benzoate.
- Santa Cruz Biotechnology, Inc. (n.d.). Methyl benzoate Safety Data Sheet.
- Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate.
- Hekserij.nl. (n.d.). Methyl benzoate Safety Data Sheet.
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, benzyl benzoate, CAS Registry Number 120-51-4. Food and Chemical Toxicology, 140, 111342.
- Meta-Scientific, Inc. (n.d.). Safety Data Sheet Benzyl benzoate.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet - Methyl Benzoate.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet: Benzyl benzoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2345, Benzyl Benzoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11816, Methyl o-benzoylbenzoate.
- University of Diyala, College of Education for Pure Science. (2021). Experimental No. (13) Aldehydes and ketones.
- Allen Institute. (n.d.). Tests for Ketones Importance, Different tests with reactions and FAQS.
- TCI Chemicals. (n.d.). Methyl 2-Benzoylbenzoate | 606-28-0.
- BYJU'S. (2019). Tests for Aldehydes and Ketones.
- ChemicalBook. (n.d.). 606-28-0 | CAS DataBase.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. chemos.de [chemos.de]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hekserij.nl [hekserij.nl]
- 8. chemos.de [chemos.de]
- 9. 606-28-0 | CAS DataBase [m.chemicalbook.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 4-benzoylbenzoate
Abstract
The precise three-dimensional arrangement of molecules in the solid state is a critical determinant of the physicochemical properties of a material, profoundly impacting its efficacy and application, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of Methyl 4-benzoylbenzoate, a key benzophenone derivative. In the absence of a publicly available crystal structure for this specific compound, this document outlines the complete experimental workflow, from synthesis and single-crystal growth to X-ray diffraction analysis. Furthermore, by leveraging crystallographic data from structurally analogous compounds, we present a predictive analysis of the anticipated molecular conformation, crystal packing, and key intermolecular interactions that govern the supramolecular architecture of this compound. This guide is intended to be a practical resource for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and field-proven insights into the crystallographic analysis of small organic molecules.
Introduction: The Significance of Crystalline Form
This compound, a derivative of benzoic acid, belongs to the benzophenone class of compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. The therapeutic efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state form. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different molecular arrangements, can lead to significant variations in these critical properties. Therefore, a thorough understanding of the crystal structure is paramount for the rational design and development of new chemical entities. This guide will provide the foundational knowledge and practical steps to elucidate the crystal structure of this compound, a crucial step in its characterization and potential application.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to determining a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the Fischer esterification of 4-benzoylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.
Experimental Protocol:
-
To a solution of 4-benzoylbenzoic acid (1.0 eq) in methanol (20 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel to obtain the pure compound.
Causality: The use of excess methanol not only acts as a solvent but also drives the equilibrium of the Fischer esterification towards the product side. The acidic catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.
Experimental Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/hexane) at an elevated temperature.
-
Slow Evaporation: Leave the saturated solution in a loosely covered vial at room temperature. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of crystals.
-
Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.
-
Once crystals of suitable size and quality (typically > 0.1 mm in all dimensions with well-defined faces) have formed, carefully remove them from the mother liquor.
Trustworthiness: The quality of the single crystal is paramount for a successful structure determination. A self-validating system involves growing crystals under various conditions (different solvents, temperatures) to screen for the best diffracting crystals and to investigate the potential for polymorphism.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1]
Experimental Workflow
Sources
Methodological & Application
Synthesis of Methyl 4-benzoylbenzoate: A Detailed Laboratory Protocol
Introduction
Methyl 4-benzoylbenzoate, also known as 4-carbomethoxybenzophenone, is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and photoinitiators. Its structure, featuring a benzophenone core with a methyl ester, provides two key functional groups that can be further manipulated. This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Friedel-Crafts acylation of methyl benzoate with benzoyl chloride. The causality behind experimental choices, safety considerations, and detailed characterization are elucidated to ensure a robust and reproducible procedure for researchers in organic synthesis and drug development.
The synthetic strategy employed is the electrophilic aromatic substitution of methyl benzoate. While the methyl ester group is a deactivating substituent, the reaction can be driven to favor the para-substituted product under appropriate conditions.
Reaction Scheme
Figure 1: Overall reaction for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade | Supplier Example |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | 13.6 g (0.1 mol) | ≥99% | Sigma-Aldrich |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 15.5 g (0.11 mol) | ≥99% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g (0.22 mol) | ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous | Fisher Scientific |
| 1 M Hydrochloric Acid | HCl | 36.46 | 200 mL | ACS Grade | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | ACS Grade | VWR |
| Brine (Saturated NaCl) | NaCl | 58.44 | 100 mL | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | Anhydrous | VWR |
| Ethanol | C₂H₅OH | 46.07 | As needed | Reagent Grade | VWR |
Experimental Protocol
This protocol is designed for a 0.1 molar scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.
Part 1: Reaction Setup and Execution
-
Glassware Preparation: All glassware (a 500 mL three-neck round-bottom flask, a dropping funnel, and a reflux condenser) must be thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., calcium chloride) before use. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which would deactivate the aluminum chloride catalyst.
-
Initial Reagent Charging: To the 500 mL three-neck round-bottom flask, add anhydrous aluminum chloride (29.3 g, 0.22 mol). Immediately add 100 mL of anhydrous dichloromethane (DCM) to the flask with stirring. The suspension should be cooled to 0 °C using an ice-water bath.
-
Expert Insight: A molar excess of aluminum chloride is used because it complexes with both the benzoyl chloride reactant and the benzophenone product.[1] This ensures that there is enough free catalyst to drive the reaction to completion.
-
-
Addition of Benzoyl Chloride: In a separate dry dropping funnel, dissolve benzoyl chloride (15.5 g, 0.11 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion electrophile is an exothermic process.
-
Causality: Slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent side reactions.
-
-
Addition of Methyl Benzoate: After the complete addition of benzoyl chloride, dissolve methyl benzoate (13.6 g, 0.1 mol) in 50 mL of anhydrous DCM in the same dropping funnel. Add the methyl benzoate solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: Once the addition of methyl benzoate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
Part 2: Work-up and Purification
-
Quenching the Reaction: After the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 100 mL of 1 M hydrochloric acid. This should be done in the fume hood as HCl gas will be evolved.
-
Safety Note: The quenching process is highly exothermic and will generate corrosive HCl gas. Perform this step slowly with vigorous stirring.
-
-
Phase Separation: Transfer the quenched mixture to a 1 L separatory funnel. Shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate and collect the organic (bottom) layer.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
100 mL of 1 M HCl
-
100 mL of water
-
100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
100 mL of brine (to remove excess water)
-
Expert Insight: The sodium bicarbonate wash is essential to remove any unreacted benzoyl chloride (as sodium benzoate) and acidic byproducts.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate for at least 20 minutes. Filter off the drying agent and wash it with a small amount of DCM. Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Recrystallization: Purify the crude solid by recrystallization from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven at 50 °C.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 105-107 °C.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H), 7.78 (d, J = 7.6 Hz, 2H), 7.62 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.6 Hz, 2H), 3.97 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 196.1, 166.2, 141.2, 137.3, 133.5, 132.8, 130.1, 129.8, 129.5, 128.5, 52.5.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~1725 (C=O, ester), ~1660 (C=O, ketone), ~1600 (C=C, aromatic), ~1275 (C-O, ester).
Safety and Handling
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment, such as a fume hood or glove box. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Benzoyl Chloride: Corrosive, a lachrymator, and reacts with moisture. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Always handle in a well-ventilated fume hood with appropriate PPE.
-
Dichloromethane (DCM): A suspected carcinogen and volatile. All operations involving DCM should be performed in a fume hood.
-
General Precautions: The Friedel-Crafts acylation is an exothermic reaction that produces HCl gas. Ensure the reaction is well-vented and that appropriate measures are in place to control the temperature.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (moisture contamination) | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use fresh, anhydrous aluminum chloride. |
| Deactivated starting material | The methyl ester group is deactivating; ensure sufficient reaction time and temperature. | |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC to ensure completion before work-up. |
| Loss of product during work-up or recrystallization | Be careful during extractions. Use a minimal amount of hot solvent for recrystallization and cool thoroughly to maximize crystal recovery. | |
| Formation of Byproducts | Reaction temperature too high | Maintain the initial reaction temperature at 0 °C during the addition of reagents. |
| Presence of impurities in starting materials | Use high-purity, anhydrous reagents. |
References
-
Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]
-
"Friedel–Crafts Acylation". Organic Chemistry Portal. [Link]
-
"Spectral Database for Organic Compounds, SDBS". National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
Sources
The Versatile Role of Methyl 4-Benzoylbenzoate in Modern Organic Synthesis
Methyl 4-benzoylbenzoate, a seemingly unassuming aromatic ketone and ester, is a molecule of significant utility in the landscape of organic synthesis. Its bifunctional nature, possessing both a reactive benzophenone moiety and a methyl ester, renders it a valuable asset in two primary domains: as a photoinitiator for radical polymerization and as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals. This guide provides an in-depth exploration of these applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties at a Glance
A foundational understanding of a reagent begins with its physical and chemical characteristics. These properties govern its handling, reactivity, and application scope.
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 104-107 °C |
| Boiling Point | Approx. 380 °C (decomposes) |
| Solubility | Soluble in many organic solvents (e.g., acetone, THF, ethyl acetate); insoluble in water. |
Application I: A Catalyst of Light - this compound in Photopolymerization
This compound is a highly effective Type II photoinitiator.[1][2] Upon absorption of ultraviolet (UV) light, it initiates the rapid transformation of liquid monomers and oligomers into solid polymers, a process known as UV curing. This technology is pivotal in the formulation of coatings, inks, adhesives, and in 3D printing.[3][4]
The Mechanism: A Tale of Two Molecules
Unlike Type I photoinitiators that undergo unimolecular cleavage, Type II photoinitiators like this compound operate through a bimolecular mechanism. This process requires a co-initiator, or synergist, typically a tertiary amine, to generate the initiating free radicals.[3][5]
The process unfolds as follows:
-
Photoexcitation: this compound absorbs UV radiation, promoting an electron from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from the adjacent amine synergist. This step is crucial and results in the formation of two distinct radicals: a ketyl radical from the photoinitiator and an aminoalkyl radical from the synergist.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of acrylate or other vinyl monomers, starting the chain reaction that leads to the formation of a cross-linked polymer network.
Caption: A plausible synthetic route to a ketoprofen analog.
Protocol: Multi-step Synthesis of a 2-(4-Benzoylphenyl)propanoic Acid Analog
This protocol outlines a four-step synthesis to demonstrate the transformation of this compound into a more complex, drug-like molecule.
Step 1: Grignard Addition to the Ketone
-
Materials: this compound, methylmagnesium bromide (MeMgBr) in THF (e.g., 3.0 M), anhydrous THF, saturated aqueous NH₄Cl, ethyl acetate, anhydrous MgSO₄.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise via syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, Methyl 4-(1-hydroxy-1-phenylethyl)benzoate.
-
Causality: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ketone. The acidic workup protonates the resulting alkoxide to give the tertiary alcohol.
-
Step 2: Dehydration to the Alkene
-
Materials: Crude product from Step 1, toluene, p-toluenesulfonic acid (catalytic amount), saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.
-
Procedure:
-
Dissolve the crude alcohol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude alkene, Methyl 4-(1-phenylethenyl)benzoate, can be purified by column chromatography.
-
Causality: The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and a proton from the adjacent methyl group forms the double bond.
-
Step 3: Hydrogenation of the Alkene
-
Materials: Alkene from Step 2, Palladium on carbon (10% Pd/C, 5 mol%), methanol or ethyl acetate, hydrogen gas supply.
-
Procedure:
-
Dissolve the alkene in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the crude product, Methyl 2-(4-benzoylphenyl)propanoate.
-
Causality: The palladium catalyst facilitates the addition of hydrogen across the double bond, reducing it to a single bond.
-
Step 4: Hydrolysis of the Ester
-
Materials: Ester from Step 3, lithium hydroxide (LiOH), THF/water mixture, 1 M HCl.
-
Procedure:
-
Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (e.g., 2-3 eq).
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting ester.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.
-
The product, 2-(4-benzoylphenyl)propanoic acid, may precipitate and can be collected by filtration. Alternatively, extract the acidified solution with ethyl acetate, dry the organic layer, and concentrate to yield the final product.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The subsequent collapse of the tetrahedral intermediate cleaves the ester bond, and an acidic workup protonates the resulting carboxylate to give the carboxylic acid.
-
Conclusion
This compound is a testament to the power of functional group synergy in organic chemistry. Its dual reactivity as a photoinitiator and a synthetic building block provides chemists with a powerful tool for both material science and medicinal chemistry. By understanding the underlying mechanisms and applying robust protocols, researchers can effectively harness the potential of this versatile molecule to create innovative polymers and life-changing pharmaceuticals.
References
- "Preparation method of ketoprofen." Google Patents, EP0309009A1. Accessed January 23, 2026.
- "Ultraviolet curing adhesive and preparation method thereof." Google Patents, CN102504753A. Accessed January 23, 2026.
-
"Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach." PubMed. Accessed January 23, 2026. [Link]
- "Synthetic method of fenofibrate drug intermediate 4-chloro-4'-hydroxybenzophenone." Google Patents, CN105541578A. Accessed January 23, 2026.
-
"Enantiopure Synthesis of All Four Stereoisomers of Carbapenam-3-carboxylic Acid Methyl Ester." Universidad de La Rioja. Accessed January 23, 2026. [Link]
-
"Synthesis of 4,5-epoxypentane carboxylic acid methyl ester." PrepChem.com. Accessed January 23, 2026. [Link]
-
"Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids." PubMed. Accessed January 23, 2026. [Link]
- "Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
-
"Photopolymerization of Methyl Methacrylate and other Acrylates with the Use of [Hydroxy(tosyloxy)iodo]benzene as Photoinitiator." ResearchGate. Accessed January 23, 2026. [Link]
-
"Photoinitiator selection to advance the UV curing industry in an uncertain world." RadTech. Accessed January 23, 2026. [Link]
-
"Friedel-Crafts reactions of benzene and methylbenzene." Chemguide. Accessed January 23, 2026. [Link]
-
"4-Hydroxybenzoic acid derivatives synthesized through metabolic..." ResearchGate. Accessed January 23, 2026. [Link]
-
"Friedel-Crafts Reactions." Chemistry LibreTexts. Accessed January 23, 2026. [Link]
- "Process for preparing methyl 4-(aminomethyl)benzoate." Google Patents, US20070149802A1. Accessed January 23, 2026.
-
"(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1." ResearchGate. Accessed January 23, 2026. [Link]
-
"of Acrylate-Based Coatings." RadTech. Accessed January 23, 2026. [Link]
-
"Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies." PMC - PubMed Central. Accessed January 23, 2026. [Link]
-
"Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:." Semantic Scholar. Accessed January 23, 2026. [Link]
-
"Photoinitiators for high-performance UV curing applications." SONGWON Industrial Group. Accessed January 23, 2026. [Link]
-
"A Novel Method for the Synthesis of Para-hydroxybenzoic Acid." INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Accessed January 23, 2026. [Link]
-
"How to prepare methyl benzoate from benzene." Quora. Accessed January 23, 2026. [Link]
-
"Acrylated Amine Synergist, Amine Synergist UV Curing." Tintoll. Accessed January 23, 2026. [Link]
-
"SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator." Sinocure. Accessed January 23, 2026. [Link]
- "The synthetic method of methyl hydroxybenzoate." Google Patents, CN104447308B. Accessed January 23, 2026.
-
"Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents." NIH. Accessed January 23, 2026. [Link]
-
"New UV Synergist for Improved Photoinitiator Efficiency." PCI Magazine. Accessed January 23, 2026. [Link]
-
"4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9." J&K SCIENTIFIC. Accessed January 23, 2026. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]
- 3. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 4. SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator [sinocurechem.com]
- 5. radtech.org [radtech.org]
Application Notes: The Role and Utilization of Methyl 4-benzoylbenzoate in UV-Curable Formulations
Introduction: The Dynamics of UV Curing Technology
Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity UV light to instantly cure, or dry, inks, coatings, and adhesives. This technology offers significant advantages over traditional thermal curing methods, including faster production speeds, reduced energy consumption, and the elimination of volatile organic compounds (VOCs). The core of this process lies in a meticulously balanced formulation containing oligomers, monomers, additives, and a crucial component: the photoinitiator.
Upon exposure to UV radiation, the photoinitiator absorbs photons and generates reactive species—typically free radicals—that initiate a rapid chain reaction, polymerizing the liquid formulation into a solid, cross-linked film. The selection of the photoinitiator is paramount as it directly influences curing speed, depth of cure, and the final physical properties of the coating, such as hardness and chemical resistance.[1]
This guide focuses on Methyl 4-benzoylbenzoate (MBB), a Norrish Type II photoinitiator, detailing its mechanism, advantages, and practical application in formulating high-performance UV-curable systems.
Understanding this compound (MBB)
This compound (MBB) is an organic compound belonging to the aromatic ketone family, structurally similar to benzophenone, a classic Type II photoinitiator.[2][3] Its specific structure offers benefits in terms of reactivity, solubility, and migration resistance in cured films.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | 4-Benzoylbenzoic acid methyl ester | American Elements[4] |
| CAS Number | 6158-54-9 | American Elements[4] |
| Molecular Formula | C₁₅H₁₂O₃ | American Elements[4] |
| Molecular Weight | 240.25 g/mol | American Elements[4] |
| Boiling Point | 380 °C at 760 mmHg | American Elements[4] |
| Density | 1.169 g/cm³ | American Elements[4] |
The Norrish Type II Photoinitiation Mechanism
Free-radical photoinitiators are broadly classified into two categories based on their mechanism of generating radicals: Norrish Type I and Norrish Type II.
-
Norrish Type I (α-Cleavage): These photoinitiators undergo homolytic cleavage upon UV absorption, breaking a bond to form two distinct free radicals that can both initiate polymerization.
-
Norrish Type II (Hydrogen Abstraction): This class, which includes MBB and benzophenone, does not cleave directly. Instead, the photoinitiator absorbs a photon and is promoted to an excited triplet state. In this highly energetic state, it abstracts a hydrogen atom from a donor molecule, known as a synergist or co-initiator .[3][5]
The most effective and widely used synergists are tertiary amines, such as ethyl 4-(dimethylamino)benzoate (EDB) or 2-ethylhexyl-4-(dimethylamino)benzoate (EHA).[6][7] The interaction between MBB and an amine synergist is a critical partnership. The amine not only donates a hydrogen to create the initiating radical but also serves as an oxygen scavenger, which mitigates oxygen inhibition at the coating's surface, a common issue in UV curing.[6][8]
Caption: Norrish Type II photoinitiation mechanism of MBB.
Experimental Protocols
The following protocols provide a framework for formulating, curing, and evaluating a UV-curable clear coating using this compound.
This protocol details the formulation of a standard clear coating. The components are mixed in a specific order to ensure homogeneity.
A. Materials & Formulation:
Table 2: Sample Formulation for UV-Curable Clear Coating
| Component | Function | Weight (%) |
| Ebecryl® 605 (Aliphatic Urethane Acrylate) | Oligomer (provides core properties) | 45.0 |
| Tripropylene Glycol Diacrylate (TPGDA) | Monomer / Reactive Diluent | 31.5 |
| Hexanediol Diacrylate (HDDA) | Monomer / Reactive Diluent | 15.0 |
| This compound (MBB) | Photoinitiator | 4.0 |
| Ethyl-4-(dimethylamino)benzoate (EDB) | Amine Synergist | 4.0 |
| BYK-333 (Silicone Additive) | Flow and Leveling Agent | 0.5 |
| Total | 100.0 |
B. Preparation Procedure:
-
Vessel Preparation: Select a clean, opaque container (to prevent premature curing from ambient light) equipped with a low-shear mechanical stirrer.
-
Component Addition:
-
Add the oligomer (Ebecryl® 605) and monomer diluents (TPGDA, HDDA) to the vessel.
-
Begin stirring at a moderate speed (e.g., 200-300 RPM) until the mixture is uniform.
-
In a separate container, pre-dissolve the solid MBB photoinitiator into a portion of the TPGDA monomer with gentle warming (< 40°C) if necessary, until fully dissolved.
-
Add the dissolved MBB solution and the liquid EDB synergist to the main vessel.
-
Finally, add the flow and leveling agent (BYK-333).
-
-
Mixing: Continue stirring for 15-20 minutes until the formulation is completely homogeneous and clear. Avoid introducing excessive air to prevent bubble formation.
-
Degassing: Let the mixture rest for at least 30 minutes to allow any entrapped air bubbles to escape. For critical applications, a vacuum chamber can be used.
This workflow outlines the steps from applying the liquid formulation to testing the final cured film properties.
Caption: Workflow for UV coating preparation and evaluation.
A. Application and Curing:
-
Substrate: Use a standard test panel (e.g., Q-Panel steel or glass). Ensure the surface is clean and free of contaminants.
-
Application: Apply the formulated coating using a #12 wire-wound drawdown bar to achieve a wet film thickness of approximately 30 microns.
-
Curing: Immediately pass the coated panel under a medium-pressure mercury (Hg) arc lamp. The UV dose should be controlled using a radiometer. A typical starting dose is 300 mJ/cm² (UVA range).
-
Conditioning: Allow the cured panels to condition at standard laboratory conditions (23°C, 50% relative humidity) for 24 hours before conducting performance tests.
B. Performance Evaluation Protocols:
-
Solvent Resistance (MEK Double Rub Test): This test assesses the degree of through-cure and chemical resistance.[9]
-
Saturate a piece of cheesecloth with Methyl Ethyl Ketone (MEK).[10]
-
Wrap the cloth around the rounded head of a ball-peen hammer.
-
Using only the weight of the hammer, rub the cloth back and forth over the cured surface. One "double rub" is a complete forward and backward motion.[11]
-
Continue until the coating is marred or removed, or until a specified number of rubs (e.g., 100) is reached. Record the number of rubs to failure. A result of >100 rubs typically indicates excellent cure.[10]
-
-
Pencil Hardness (ASTM D3363): This method provides a rapid determination of film hardness.[12]
-
Use a set of calibrated graphite pencils of varying hardness (e.g., 4B to 6H).
-
Starting with a harder pencil (e.g., 2H), hold it at a 45° angle to the surface and push it forward with firm, uniform pressure for about 6-7 mm.[13]
-
Inspect the surface for a scratch or gouge. If the film is damaged, repeat the test with the next softest pencil.
-
The pencil hardness is reported as the hardest pencil that does not scratch or gouge the film.[13]
-
-
Cross-Hatch Adhesion (ASTM D3359): This test evaluates the adhesion of the coating to the substrate.[14]
-
Using a special cross-hatch cutting tool, make a lattice pattern of 6 cuts through the coating to the substrate.[15]
-
Brush the area lightly to remove any detached flakes.[16]
-
Apply a specified pressure-sensitive tape (e.g., Permacel P-99) firmly over the lattice.
-
After 90 seconds, remove the tape rapidly by pulling it back upon itself at a 180° angle.
-
Assess the grid area for coating removal and classify the adhesion on a scale from 5B (0% removal) to 0B (>65% removal).
-
Table 3: Expected Performance of a Well-Cured Coating
| Test Method | Typical Result | Indication |
| MEK Double Rubs | > 100 | Excellent through-cure and chemical resistance |
| Pencil Hardness (ASTM D3363) | H - 2H | Good surface hardness and scratch resistance |
| Adhesion (ASTM D3359) | 4B - 5B | Excellent adhesion to the substrate |
Conclusion and Field-Proven Insights
This compound is a highly effective Norrish Type II photoinitiator for free-radical UV-curable systems. Its primary mechanism of hydrogen abstraction necessitates the inclusion of an amine synergist, which is a critical formulation choice that not only enables the polymerization but also enhances surface cure by mitigating oxygen inhibition. The larger molecular structure of MBB compared to simpler ketones like benzophenone can be advantageous in applications requiring low volatility and minimal migration, such as food packaging inks or durable coatings.
For researchers and formulators, the key to success lies in optimizing the ratio of MBB to the amine synergist and tailoring the UV dose to the specific formulation's thickness and opacity. The protocols provided herein offer a robust, self-validating system for evaluating the performance of MBB and can be adapted to a wide range of ink and coating applications.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Pecorini, T. (2021, April 2). Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. UL Prospector. Retrieved from [Link]
-
ASTM International. (2020). Standard Test Methods for Film Hardness by Pencil Test (D3363-20). Retrieved from [Link]
-
Scribd. (n.d.). Determination of Cure - MEK Double Rub Test Method - UV Coatings. Retrieved from [Link]
-
ASTM International. (2009). Standard Test Methods for Measuring Adhesion by Tape Test (D3359-09(2017)). Retrieved from [Link]
-
Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Retrieved from [Link]
- Google Patents. (2022). Amine synergists with uv-a absorption (EP4301725A1).
-
ResearchGate. (2018). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Retrieved from [Link]
-
ASTM International. (n.d.). D3363 Standard Test Method for Film Hardness by Pencil Test. Retrieved from [Link]
-
YouTube. (2024, July 2). Cross Hatch Adhesion Test: ASTM D3359. Retrieved from [Link]
-
UVET. (2023). How to Test UV Coating Cure Quality (Adhesion, Rub, Tack). Retrieved from [Link]
-
Keyland Polymer. (n.d.). Testing the Cure of Electron Beam Coatings (EB) & Ultraviolet Coatings (UV). Retrieved from [Link]
-
Tekra, LLC. (n.d.). Tek Tip - Pencil Hardness Test. Retrieved from [Link]
-
RadTech. (2022). Synergistic effect combining amines and aminoacrylates with Type I photoinitiators. Retrieved from [Link]
-
Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]
-
Laser Technologies Inc. (2023, May 3). Coating Adhesion & Cross Hatch Test governed by ASTM D3359. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D3363 testing. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
- Lapin, S. C., & Geiger, Z. S. (2014).
-
YouTube. (2023, January 1). MEK double rub test | Solvent rub resistance test | Methyl Ethyl Ketone ASTM test for coating. Retrieved from [Link]
-
PCI Magazine. (2022, May 11). New UV Synergist for Improved Photoinitiator Efficiency. Retrieved from [Link]
-
Allied PhotoChemical. (2023, May 26). Cure Test Methods: UV/EB/LED Coatings & Inks. Retrieved from [Link]
-
RadTech. (n.d.). Photoinitiator selection to advance the UV curing industry in an uncertain world. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D3359 testing. Retrieved from [Link]
-
KTA-Tator, Inc. (n.d.). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Retrieved from [Link]
-
Scribd. (n.d.). ASTM D 3363-05 Hardness Test by Pencil Test. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. researchgate.net [researchgate.net]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. americanelements.com [americanelements.com]
- 5. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 6. radtech.org [radtech.org]
- 7. pcimag.com [pcimag.com]
- 8. radtech2022.com [radtech2022.com]
- 9. youtube.com [youtube.com]
- 10. uvndt.com [uvndt.com]
- 11. uvebtech.com [uvebtech.com]
- 12. store.astm.org [store.astm.org]
- 13. img.antpedia.com [img.antpedia.com]
- 14. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 15. kta.com [kta.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Methyl 4-benzoylbenzoate: A Guide to Safe Storage and Handling
This document provides a detailed guide for the proper storage and handling of Methyl 4-benzoylbenzoate, a key intermediate in various synthetic applications, including drug development. Given the limited specific safety data available for this compound, these protocols are grounded in established principles of chemical safety and data from structurally analogous compounds. Researchers, scientists, and drug development professionals should use this guide as a foundational resource, always supplemented by any specific information provided by the chemical supplier.
Introduction: Understanding this compound
This compound is a solid organic compound with a molecular structure that suggests a crystalline nature at room temperature. Its utility in research and development, particularly as a building block in the synthesis of more complex molecules, necessitates a thorough understanding of its proper handling to ensure the safety of laboratory personnel and the integrity of the compound. The protocols outlined herein are designed to provide a framework for the safe use of this compound in a laboratory setting.
Core Principles of Storage
The primary objective of proper storage is to maintain the chemical's stability and prevent hazardous reactions. Based on the properties of similar aromatic esters and ketones, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient temperature (15-25°C) | Prevents potential degradation and sublimation. |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon) if possible | Minimizes exposure to moisture and atmospheric contaminants that could lead to hydrolysis or other reactions. |
| Container | Tightly sealed, light-resistant container | Protects from light, which can catalyze degradation, and prevents contamination.[1][2] |
| Location | Well-ventilated, designated chemical storage area | Ensures proper ventilation in case of accidental release and segregation from incompatible materials.[1][2] |
Diagram 1: Decision-Making Flowchart for Storage
Caption: Decision-making flowchart for the proper storage of this compound.
Incompatibility Considerations
To prevent hazardous reactions, this compound should be stored separately from the following classes of chemicals:
-
Strong Oxidizing Agents: (e.g., nitrates, peroxides, chlorates) Contact can lead to vigorous and potentially explosive reactions.[3]
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester linkage, degrading the compound.[3]
-
Reducing Agents: May react with the ketone and ester functional groups.
Safe Handling Protocols
Adherence to a strict handling protocol is paramount to minimizing exposure and ensuring experimental integrity.
A comprehensive PPE strategy is the first line of defense.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate. | Minimizes inhalation of airborne particles. |
-
Preparation:
-
Ensure the work area (e.g., fume hood, ventilated balance enclosure) is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Dispensing (Weighing):
-
Perform all weighing operations in a ventilated enclosure to contain any dust.
-
Use a spatula to carefully transfer the solid. Avoid creating dust clouds.
-
If the compound is a fine powder, handle it with extra care to minimize airborne dust.
-
Close the container tightly immediately after dispensing.
-
-
In-Use:
-
Post-Handling:
-
Clean any contaminated surfaces thoroughly.
-
Dispose of any contaminated materials (e.g., weigh boats, gloves) in accordance with institutional and local regulations.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Diagram 2: Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an accidental release or exposure, the following procedures should be followed.
-
Spill:
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For a large spill, evacuate the area and contact the institutional safety office.
-
-
Skin Contact:
-
Immediately wash the affected area with copious amounts of soap and water.[5]
-
Remove contaminated clothing.
-
Seek medical attention if irritation develops.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
Conclusion
The proper storage and handling of this compound are critical for maintaining a safe laboratory environment and ensuring the quality of research outcomes. By adhering to these application notes and protocols, researchers can minimize risks and handle this compound with confidence. It is imperative to always consult the most current Safety Data Sheet provided by the supplier for any additional specific information.
References
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
Sources
Application Notes and Protocols for the Industrial Scale-Up of Methyl 4-benzoylbenzoate Synthesis
Introduction: The Industrial Significance of Methyl 4-benzoylbenzoate
This compound is a key intermediate in the synthesis of various organic compounds, including photoinitiators for UV-curable coatings and inks, as well as active pharmaceutical ingredients.[1][2] Its industrial production demands a robust, efficient, and safe synthetic process that can be reliably scaled from the laboratory to full-scale manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations for the industrial synthesis of this compound, with a focus on the transition from laboratory-scale to large-scale production.
The primary synthetic route for this compound is the Friedel-Crafts acylation of methyl benzoate with benzoyl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While this reaction is well-established in organic chemistry, its scale-up presents several challenges related to reaction control, heat management, mass transfer, and product purification. This guide will address these challenges in detail, providing practical protocols and engineering insights to ensure a successful and safe scale-up.
Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of this compound is achieved through the electrophilic aromatic substitution of methyl benzoate with benzoyl chloride. The reaction is catalyzed by a Lewis acid, which activates the benzoyl chloride to form a highly reactive acylium ion.[3]
Reaction Scheme:
The selection of a suitable solvent is crucial for the success of the reaction. Dichloromethane or 1,2-dichloroethane are often used due to their ability to dissolve the reactants and the catalyst complex, as well as their relatively low boiling points, which facilitate removal during work-up.
Laboratory-Scale Synthesis Protocol
This protocol outlines the synthesis of this compound on a laboratory scale, providing a baseline for process development and scale-up.
Materials:
-
Methyl benzoate
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to dichloromethane.
-
Addition of Reactants: Cool the suspension to 0-5°C using an ice bath. To this suspension, add a solution of methyl benzoate (1.0 equivalent) and benzoyl chloride (1.05 equivalents) in dichloromethane dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from methanol to yield pure this compound as a white solid.
Scale-Up Considerations for Industrial Synthesis
Transitioning the laboratory-scale synthesis to an industrial process requires careful consideration of several key factors to ensure safety, efficiency, and product quality.
Reactor Selection and Design
The choice of reactor is critical for a successful scale-up. While a simple round-bottom flask is sufficient for laboratory synthesis, industrial production requires a more robust and well-controlled reactor system.
-
Material of Construction: Glass-lined or stainless steel reactors are typically used for Friedel-Crafts acylations due to the corrosive nature of the reactants and catalyst.
-
Agitation: Proper mixing is essential to ensure uniform temperature distribution and efficient contact between reactants.[4][5][6] The type of agitator (e.g., anchor, turbine, or pitched blade) and its speed should be carefully selected based on the viscosity of the reaction mixture and the need to suspend the solid catalyst.
-
Baffles: Baffles are crucial in large reactors to prevent vortex formation and improve mixing efficiency.[7]
Thermal Management and Heat Transfer
The Friedel-Crafts acylation is an exothermic reaction, and efficient heat removal is paramount to prevent runaway reactions and the formation of byproducts.[8][9]
-
Heat Transfer Surface Area-to-Volume Ratio: As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal more challenging.[10] This is a fundamental challenge in scaling up chemical processes.
-
Jacketed Reactors: Industrial reactors are equipped with cooling jackets through which a heat transfer fluid (e.g., chilled water or brine) is circulated to control the reaction temperature.
-
Addition Rate: The rate of addition of the reactants should be carefully controlled to match the heat removal capacity of the reactor.
-
Calorimetry Studies: Reaction calorimetry is a valuable tool to determine the heat of reaction and the rate of heat evolution, which are essential data for safe scale-up.[11]
Mass Transfer and Mixing
Efficient mixing is crucial for achieving high yields and minimizing side reactions. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in poor product quality.[4][5][6][12]
-
Homogeneity: The goal is to maintain a homogeneous suspension of the aluminum chloride catalyst in the reaction mixture.
-
Scale-Down Models: Laboratory-scale experiments should be designed to mimic the mixing conditions of the industrial reactor as closely as possible.[7]
-
Computational Fluid Dynamics (CFD): CFD modeling can be used to simulate the fluid dynamics within the reactor and optimize the agitator design and operating conditions for effective mixing.
Process Safety Management
The industrial synthesis of this compound involves hazardous materials and an exothermic reaction, necessitating a comprehensive process safety management (PSM) program.[13][14][15][16]
-
Hazard Identification: A thorough hazard and operability (HAZOP) study should be conducted to identify potential hazards and implement appropriate control measures.
-
Pressure Relief: The reactor should be equipped with a properly sized pressure relief system (e.g., rupture disc or safety valve) to safely vent any overpressure resulting from a runaway reaction or equipment failure.
-
Quenching System: A reliable quenching system should be in place to quickly stop the reaction in case of an emergency.
-
HCl Gas Scrubbing: The off-gases from the reactor, which contain HCl, must be passed through a scrubber containing a caustic solution before being vented to the atmosphere.
Comparative Summary: Lab-Scale vs. Industrial-Scale
| Parameter | Laboratory-Scale | Industrial-Scale | Key Considerations for Scale-Up |
| Batch Size | Grams to Kilograms | Hundreds to Thousands of Kilograms | Staged scale-up (pilot plant) is recommended. |
| Reactor | Round-bottom flask | Glass-lined or Stainless Steel Jacketed Reactor | Material compatibility and heat transfer efficiency are critical. |
| Agitation | Magnetic stirrer | Mechanical agitator (e.g., turbine, pitched blade) with baffles | Ensure adequate mixing to maintain homogeneity and temperature control.[6] |
| Heat Transfer | Ice bath / Heating mantle | Reactor jacket with heat transfer fluid | The decreasing surface area-to-volume ratio requires careful thermal management.[8][10] |
| Reactant Addition | Manual (dropping funnel) | Metering pumps | Precise control of addition rate is crucial for temperature management. |
| Work-up | Separatory funnel | Centrifuge or filter press for solid-liquid separation | Efficient and safe handling of large volumes of corrosive and flammable materials. |
| Purification | Recrystallization | Crystallization vessel with controlled cooling | Control of crystallization parameters is key to achieving desired particle size and purity. |
| Safety | Fume hood | Comprehensive Process Safety Management (PSM) system | Includes pressure relief, emergency shutdown, and gas scrubbing.[13][14] |
Industrial-Scale Production Protocol
This protocol provides a general outline for the industrial-scale synthesis of this compound. Specific parameters will need to be optimized based on the equipment and process safety requirements of the manufacturing facility.
Equipment:
-
Glass-lined or stainless steel reactor with a jacket for heating and cooling, a mechanical agitator, a reflux condenser, and connections for reactant addition and off-gas scrubbing.
-
Charging vessels for reactants and solvents.
-
Quench tank.
-
Centrifuge or filter press.
-
Crystallization vessel.
-
Dryer.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Catalyst Slurry Preparation: Charge dichloromethane to the reactor and begin agitation. Carefully charge anhydrous aluminum chloride to the reactor, maintaining the temperature below 25°C.
-
Reactant Addition: In a separate charging vessel, prepare a solution of methyl benzoate and benzoyl chloride in dichloromethane. Slowly feed this solution into the reactor over several hours, maintaining the reaction temperature between 0-10°C by circulating coolant through the reactor jacket.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to ambient temperature and continue to agitate until the reaction is complete as determined by in-process controls (e.g., HPLC).
-
Quenching: Slowly and carefully transfer the reaction mass to a quench tank containing a mixture of ice and aqueous hydrochloric acid. Control the rate of transfer to manage the evolution of heat and HCl gas.
-
Phase Separation: Allow the layers to separate and transfer the organic layer to a wash vessel.
-
Washing: Wash the organic layer with dilute hydrochloric acid, water, and sodium bicarbonate solution to remove any remaining catalyst and acidic impurities.
-
Solvent Swap and Crystallization: Distill off the dichloromethane and replace it with methanol. Cool the solution in a crystallization vessel to induce crystallization of the product.
-
Isolation and Drying: Isolate the product by centrifugation or filtration. Wash the filter cake with cold methanol and dry the product under vacuum.
Workflow and Decision Making in Scale-Up
The following diagram illustrates the key stages and decision points in the scale-up of this compound synthesis.
Caption: A workflow diagram illustrating the key stages from laboratory development to full-scale industrial production.
Conclusion
The successful industrial-scale synthesis of this compound hinges on a thorough understanding of the underlying chemistry and the application of sound chemical engineering principles. Key to a safe and efficient scale-up are robust thermal management, effective mixing, and a comprehensive process safety management program. By carefully considering the factors outlined in this guide and utilizing tools such as reaction calorimetry and computational fluid dynamics, manufacturers can confidently transition this important synthesis from the laboratory to full-scale production, ensuring high product quality, process safety, and economic viability.
References
- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (n.d.). Preparation method of methyl benzoate compound.
-
PubChem. (n.d.). Benzyl Benzoate. Retrieved from [Link]
-
Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Unknown. (n.d.). Preparation of Methyl Benzoate.
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. Retrieved from [Link]
-
ResearchGate. (n.d.). Industrial Photoinitiators - A Technical Guide. Retrieved from [Link]
- Google Patents. (n.d.). Process for recovering benzyl benzoate.
-
Occupational Safety and Health Administration. (n.d.). Process Safety Management - Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
-
ResearchGate. (n.d.). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
Digital WPI. (2015, April 30). Heat Transfer in Reactor Scale-Up. Retrieved from [Link]
- Unknown. (n.d.). CHAPTER 8: Mixing in Chemical Reactors Scope of problem.
-
European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
-
National Institutes of Health. (2022, July 1). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
IChemE. (2009). PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING. Retrieved from [Link]
-
MDPI. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Retrieved from [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 4-[(Benzoylamino)methoxy]benzoate. Retrieved from [Link]
-
Wiley Online Library. (2022). Recent Trends in Advanced Photoinitiators for Vat Photopolymerization 3D Printing. Retrieved from [Link]
-
COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]
-
Becht. (2023, May 23). Mixing With Reaction: Practical Considerations. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Endress+Hauser. (n.d.). Process safety in the chemical industry. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Process Safety | Chemical Engineering. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 5. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]
- 6. mt.com [mt.com]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. digital.wpi.edu [digital.wpi.edu]
- 9. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 13. Process Safety Management - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. icheme.org [icheme.org]
- 15. Challenge Validation [endress.com]
- 16. mtu.edu [mtu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-benzoylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-benzoylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthesis and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure both high yield and high purity of the final product.
Introduction
This compound is a key intermediate in various chemical syntheses. Achieving a high yield of this compound is critical for the overall efficiency and cost-effectiveness of multi-step synthetic pathways. The most common and direct routes to this molecule are the Fischer esterification of 4-benzoylbenzoic acid and the Friedel-Crafts acylation to form a precursor, followed by oxidation and esterification. Each approach presents unique challenges that can lead to diminished yields. This guide provides a structured, question-and-answer-based approach to identify and resolve these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound. Each answer provides a causal explanation and a validated protocol for resolution.
Q1: My yield from the Fischer esterification of 4-benzoylbenzoic acid is consistently low (<70%). What are the primary causes and how can I fix this?
A1: Low yields in Fischer esterification are almost always due to the reaction's reversible nature and the presence of water.[1] The reaction between 4-benzoylbenzoic acid and methanol is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side.
Primary Causes & Solutions:
-
Water as a Byproduct: The reaction produces one equivalent of water for every equivalent of ester formed. This water can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.
-
Solution: Use a large excess of methanol. Since methanol is a reactant and often the solvent, using a significant excess (10-20 equivalents) shifts the equilibrium forward according to Le Châtelier's principle. For industrial applications, removing water azeotropically with a solvent like toluene using a Dean-Stark apparatus is effective, though less common for low-boiling alcohols like methanol.[1]
-
-
Insufficient Catalyst Activity: An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Suboptimal Reaction Conditions: Inadequate temperature or reaction time can prevent the reaction from reaching equilibrium or proceeding at a reasonable rate.
-
Solution: Heat the reaction mixture to reflux. For a methanol-based esterification, this is approximately 65°C.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot has disappeared or is minimized (typically 2-4 hours).
-
Optimized Conditions for Fischer Esterification
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:20 (Acid:Methanol) | Shifts equilibrium towards the product. |
| Catalyst | Conc. H₂SO₄ (4 mol%) | Provides efficient protonation of the carboxylic acid. |
| Temperature | Reflux (~65°C) | Ensures a sufficient reaction rate without degrading materials. |
| Reaction Time | 2-4 hours | Allows the reaction to approach completion. Monitor by TLC. |
Q2: I'm synthesizing the precursor 4-methylbenzophenone via Friedel-Crafts acylation of toluene with benzoyl chloride. I'm getting a mixture of isomers and the yield is poor. Why?
A2: This is a classic Friedel-Crafts acylation challenge. The issues stem from catalyst stoichiometry and the directing effects of the methyl group on the toluene ring.
Primary Causes & Solutions:
-
Isomer Formation: The methyl group of toluene is an ortho-, para-director. Friedel-Crafts acylation can therefore produce both 2-methylbenzophenone (ortho) and 4-methylbenzophenone (para).[4]
-
Solution: Fortunately, the acylation reaction is highly sensitive to sterics. The incoming benzoyl group is bulky, which significantly disfavors substitution at the sterically hindered ortho position next to the methyl group.[4] Running the reaction at a lower temperature (0-5°C) can further enhance para-selectivity by favoring the thermodynamically more stable product.
-
-
Poor Yield/Incomplete Reaction: Friedel-Crafts acylation requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst coordinates to the carbonyl oxygen of the benzoyl chloride to form a highly electrophilic acylium ion.[5][6] However, the ketone product is also a Lewis base and will complex strongly with the AlCl₃, rendering it inactive.
-
Solution: You must use at least one full equivalent of AlCl₃ for every equivalent of benzoyl chloride, not a catalytic amount. The complexation with the product consumes the catalyst. Often, a slight excess (1.1 to 1.2 equivalents) is used to account for any moisture and drive the reaction to completion. Ensure the AlCl₃ is of high quality and handled under anhydrous conditions, as it reacts violently with water.
-
Q3: What are the most common impurities in my final this compound product and how can they be effectively removed?
A3: The most common impurities depend on your synthetic route, but they typically include unreacted starting materials and catalyst residues. An effective workup and purification strategy is critical.
Common Impurities & Purification Strategy:
-
Unreacted 4-Benzoylbenzoic Acid (from Esterification): This is the most common impurity. It is acidic and must be removed.
-
Purification Step: After the reaction, the mixture is typically concentrated to remove excess methanol. The residue is then dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[7][8] The acidic starting material reacts to form its sodium salt, which is highly soluble in the aqueous layer and is thus removed.
-
Causality: The bicarbonate wash deprotonates the carboxylic acid (pKa ~3.5)[9] to form the carboxylate salt, which is insoluble in the organic layer. It also neutralizes the strong acid catalyst (H₂SO₄). Be sure to add the base slowly, as CO₂ gas evolution can cause excessive pressure buildup.[3]
-
-
Unreacted 4-methylbenzophenone (from Oxidation/Esterification route): This is a neutral, non-polar impurity.
-
Purification Step: This impurity is difficult to remove with a simple acid-base wash. The final purification step, recrystallization, is key. This compound is a solid. Recrystallizing from a suitable solvent system (e.g., methanol or ethanol/water) will effectively separate the more soluble 4-methylbenzophenone impurity from the crystalline product.
-
-
Residual Acid Catalyst (H₂SO₄):
-
Water:
-
Purification Step: After the aqueous washes, the organic layer will be saturated with water. Drying the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation is essential to obtain a pure, dry product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding synthetic route for lab-scale synthesis of this compound?
A1: For most lab-scale applications, the Fischer esterification of commercially available 4-benzoylbenzoic acid is the most direct, reliable, and often highest-yielding method. This one-step synthesis avoids the complexities of isomer separation in Friedel-Crafts reactions and the handling of strong oxidizing agents. By using a large excess of methanol and an acid catalyst, yields exceeding 90% can be readily achieved with proper technique.
Q2: Are there "greener" or alternative catalysts for the esterification reaction?
A2: Yes. While strong mineral acids are effective, they present challenges in terms of corrosivity and waste disposal. Several alternatives are available:
-
Solid Acid Catalysts: Materials like zirconium/titanium mixed oxides or ion-exchange resins (e.g., Amberlyst-15) can effectively catalyze the reaction.[1] Their primary advantage is that they are heterogeneous and can be easily filtered out of the reaction mixture and potentially reused, simplifying the workup and reducing acidic waste streams.[1]
-
Enzymatic Catalysis: Lipases, such as Candida rugosa lipase, can catalyze the esterification in an organic medium.[10] This method offers high selectivity and operates under very mild conditions, but reaction times can be longer and enzyme cost may be a factor.
Q3: How can I rigorously monitor the reaction to determine the optimal stopping point?
A3: The best method for monitoring the reaction is Thin Layer Chromatography (TLC) .
-
Prepare your TLC plate: Spot the starting material (4-benzoylbenzoic acid) in one lane, a co-spot (starting material and reaction mixture) in the middle lane, and the reaction mixture in the third lane.
-
Elute the plate: Use a solvent system where the starting material and product have different Rf values. A mixture of hexane and ethyl acetate (e.g., 7:3) is a good starting point. The product, this compound, is less polar than the starting carboxylic acid and will have a higher Rf value.
-
Visualize: Use a UV lamp (254 nm) to see the spots. The reaction is complete when the spot corresponding to the starting material is gone or has reached a minimal, constant intensity over consecutive measurements.
Visualizations & Protocols
Troubleshooting Logic Flowchart
This diagram illustrates a logical workflow for diagnosing and solving low-yield issues in the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Recommended Protocol: Fischer Esterification
This protocol details the optimized synthesis and purification of this compound from 4-benzoylbenzoic acid.
Caption: Step-by-step synthesis and purification workflow.
References
-
Popovski, E., Mladenovska, K., & Panovska, A. P. (2011). Methyl 4-[(Benzoylamino)methoxy]benzoate. Molbank, 2011(4), M712. [Link]
-
Lin, Y. F., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
- CN113248373A - Preparation method of methyl benzoate compound.
-
Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [Link]
-
Coulon, D., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. [Link]
-
Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. ResearchGate. [Link]
-
Clark, J. (2015). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Preparation of Methyl Benzoate. University of Manitoba. [Link]
-
Ohta, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
-
Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate. Scribd. [Link]
- Smith, K., & Fry, K. (2004). Zeolite catalysts for the Friedel-Crafts alkylation of methyl benzoate, a strongly deactivated aromatic substrate.
-
Annas, A., et al. (2011). 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. PubMed. [Link]
-
Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8652, 4-Methylbenzophenone. [Link]
-
Lathaan, A., & Page, M. G. (2021). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. ACS Omega, 6(33), 21549–21558. [Link]
- WO2019059801A1 - Method for preparing benzoic acid esters.
-
PrepChem (2023). Preparation of methyl benzoate (benzoic acid methyl ester). [Link]
- Jilla Lavanya et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Esterification of 4-Benzoylbenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-benzoylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the esterification of 4-benzoylbenzoic acid. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound via Fischer esterification.
Q1: My Fischer esterification of 4-benzoylbenzoic acid is giving a low yield. What are the primary factors I should investigate?
Answer: Low yields in the Fischer esterification are almost always tied to the reversible nature of the reaction.[1][2][3] The reaction between 4-benzoylbenzoic acid and methanol produces this compound and water. To achieve a high yield, the equilibrium must be shifted towards the products according to Le Châtelier's principle.[3]
Application Scientist's Insight: There are two primary strategies to drive this reaction forward:
-
Use a Large Excess of Alcohol: Methanol is an inexpensive reagent. By using it as the reaction solvent, you create a large molar excess that pushes the equilibrium toward the ester.[1] A typical approach is to dissolve the carboxylic acid in a significant volume of methanol.
-
Remove Water as it Forms: Water is a direct product, and its presence will favor the reverse reaction (ester hydrolysis).[1] For higher boiling alcohols, a Dean-Stark apparatus is highly effective at physically removing water from the reaction mixture azeotropically with a solvent like toluene.[4][5] However, since methanol's boiling point is low and it does not form an effective azeotrope with water for separation, this method is less practical.[6] The primary strategy for this specific esterification remains the use of excess methanol.[7]
Q2: Which acid catalyst is best for this esterification, and how much should I use?
Answer: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst for Fischer esterification.[2] Para-toluenesulfonic acid (p-TsOH) is also an excellent alternative.[4] Typically, only a catalytic amount is needed.
| Catalyst | Typical Loading (vs. Carboxylic Acid) | Key Considerations |
| Sulfuric Acid (H₂SO₄) | 1-5 mol% (a few drops to ~0.15 mL for a small scale reaction) | Highly effective and inexpensive. However, it can cause charring or side reactions if used in excess or at very high temperatures.[8] |
| p-Toluenesulfonic Acid (p-TsOH) | 5 mol% | A solid, making it easier to handle than sulfuric acid. It is less oxidizing and often leads to cleaner reactions.[4] |
Application Scientist's Insight: The role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid.[1][9] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[1][9][10] Using too much acid can lead to dehydration or other side reactions and complicates the work-up process, as more base will be required for neutralization. For this specific synthesis, starting with a catalytic amount of sulfuric acid is a robust and standard approach.[4][8]
Q3: What is the optimal temperature and reaction time?
Answer: The reaction is typically conducted at the reflux temperature of the alcohol.[4] For methanol, this is approximately 65 °C.[4] Reaction times can vary from 1 to 20 hours, depending on the scale and desired conversion.[4][7]
Application Scientist's Insight: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. Since the reaction is reversible, simply extending the reaction time indefinitely will not improve the yield once equilibrium is reached. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. Spot the reaction mixture against a standard of the starting material (4-benzoylbenzoic acid). The reaction is considered complete when the starting material spot is no longer visible.
Q4: During work-up, I'm having trouble separating my product. What is the standard procedure?
Answer: A standard aqueous work-up is designed to remove the acid catalyst, unreacted carboxylic acid, and excess methanol.
Application Scientist's Insight:
-
Cool the Reaction: After the reaction is complete, cool the mixture to room temperature.
-
Remove Excess Methanol: The bulk of the methanol can be removed under reduced pressure using a rotary evaporator.[4]
-
Dissolve and Wash: Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[4][11] Wash this organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][12] This step is critical as it deprotonates and neutralizes both the sulfuric acid catalyst and any unreacted 4-benzoylbenzoic acid, converting them into their respective sodium salts, which are soluble in the aqueous layer.[12]
-
Brine Wash & Dry: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Isolate Product: Filter off the drying agent and evaporate the solvent to yield the crude this compound.
Q5: My final product is not pure. What are the likely impurities and how can I remove them?
Answer: The most likely impurity is unreacted 4-benzoylbenzoic acid. If the reaction temperature was too high or an excessive amount of catalyst was used, you might also see minor byproducts from decomposition.
Application Scientist's Insight:
-
Unreacted Starting Material: This is easily removed by the sodium bicarbonate wash during work-up, as the deprotonated carboxylate salt is water-soluble.[12] If starting material is still present after work-up, it indicates an inefficient wash.
-
Purification: The most effective method for purifying the final product is recrystallization .[4] this compound is a solid at room temperature. A good recrystallization solvent is one in which the ester has high solubility at high temperatures and low solubility at low temperatures. Methanol or a mixed solvent system like ethyl acetate/hexane are often good starting points for aromatic esters.[4][13]
Section 2: Experimental Protocols & Visual Guides
Standard Protocol for Fischer Esterification of 4-Benzoylbenzoic Acid
This protocol is a reliable starting point for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzoylbenzoic acid (e.g., 5.0 g, 1 equivalent).
-
Reagent Addition: Add 40 mL of methanol. The large excess serves as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL). An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.[4]
-
Monitoring: Allow the reaction to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Cool the flask to room temperature.
-
Reduce the volume of methanol by about half using a rotary evaporator.
-
Pour the remaining mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., methanol) to obtain pure this compound.
Visualizing the Fischer Esterification Mechanism
The following diagram illustrates the key steps of the acid-catalyzed esterification process.
Caption: Mechanism of Fischer Esterification.
Troubleshooting Workflow: Low Product Yield
This decision tree provides a logical path to diagnose and solve issues related to low yields.
Caption: Decision tree for troubleshooting low yields.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Eureka | Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Link]
-
Wikipedia. Dean–Stark apparatus. [Link]
- Google Patents. (n.d.).
-
PubChem. 4-Benzoylbenzoic acid. [Link]
-
American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)
-
Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
AMERICAN ELEMENTS. This compound. [Link]
-
European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]
-
University of Wisconsin-Madison. Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
ChemSynthesis. (2025, May 20). This compound. [Link]
-
ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Sciencemadness Discussion Board. (2005, February 7). Methyl benzoate synthesis. [Link]
-
PubChem. 4-Benzylbenzoic acid. [Link]
-
YouTube. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry. [Link]
-
JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]
-
University of California, Irvine. Preparation of Methyl Benzoate. [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
-
BYJU'S. Fischer Esterification Detailed Mechanism. [Link]
-
Sciencemadness Discussion Board. (2005, January 20). Dean Stark Trap. [Link]
- Google Patents. (n.d.).
-
YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Dean Stark Trap - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - Methyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preserving Methyl Ester Integrity During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the stability of methyl esters during reaction workup. Unintended hydrolysis of a methyl ester back to its parent carboxylic acid is a frequent cause of reduced yield and purification difficulties. This resource provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maximize the recovery of your target compound.
Troubleshooting Guide: Diagnosing and Solving Methyl Ester Hydrolysis
This section addresses specific issues you might observe during your experiment and provides a logical path to a solution.
Scenario 1: Significant Product Loss Detected Post-Workup
-
Observation: You've completed an esterification reaction, and the crude NMR or TLC analysis after the aqueous workup shows a significant amount of the starting carboxylic acid and a lower-than-expected yield of the methyl ester.[1]
-
Primary Suspect: Base-catalyzed hydrolysis (saponification) during the neutralization step.
-
Underlying Cause: The use of a strong base (like NaOH or KOH) or even a weak base (like NaHCO₃) in an aqueous environment can hydrolyze the ester. This reaction, known as saponification, is often irreversible under basic conditions because the resulting carboxylate is deprotonated and no longer electrophilic.[2][3] The rate of this hydrolysis is influenced by the base strength, temperature, and exposure time.
Troubleshooting & Corrective Actions:
-
Re-evaluate Your Base:
-
Problem: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dramatically increases the rate of saponification.[1]
-
Solution: Switch to a milder base. A saturated or 10% aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred choice for neutralizing residual acid catalysts.[1] The neutralization can be visually monitored by the cessation of CO₂ evolution.[1]
-
-
Control the Temperature:
-
Problem: Hydrolysis reactions, like most chemical reactions, are accelerated by higher temperatures.[4][5][6] Performing a workup at room temperature may be too harsh for a sensitive ester.
-
Solution: Conduct all aqueous wash steps using ice-cold solutions. Pre-chill your deionized water, bicarbonate solution, and brine. Perform the extraction in a flask or separatory funnel submerged in an ice bath.[1]
-
-
Minimize Contact Time:
-
Problem: The longer your ester is in contact with the aqueous basic solution, the more hydrolysis will occur.[1]
-
Solution: Perform the liquid-liquid extraction efficiently. Do not let the layers sit for extended periods. Shake, vent, and separate the layers promptly.
-
Scenario 2: An Emulsion Forms During Extraction
-
Observation: Upon adding the aqueous wash solution to your organic layer, an inseparable emulsion forms, trapping your product and making phase separation impossible.
-
Primary Suspect: Formation of soap-like carboxylate salts.
-
Underlying Cause: If some ester hydrolysis occurs, the resulting carboxylate salt can act as a surfactant, stabilizing the emulsion between the organic and aqueous layers. This is particularly common when using basic washes.
Troubleshooting & Corrective Actions:
-
Add Saturated Sodium Chloride (Brine):
-
Filter Through Celite:
-
Solution: As a last resort, you can filter the entire emulsified mixture through a pad of Celite (diatomaceous earth). This can sometimes break up the fine droplets causing the emulsion.[7]
-
-
Solvent Modification:
Visualizing Your Workup Strategy
The following decision tree can help you select the appropriate workup conditions to minimize the risk of hydrolysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 9. Workup [chem.rochester.edu]
- 10. Workup [chem.rochester.edu]
Navigating the Synthesis of Methyl 4-benzoylbenzoate: A Technical Support Guide to Alternative Catalysts
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 4-benzoylbenzoate. This guide is designed to provide you, the modern chemist, with a comprehensive resource for troubleshooting and frequently asked questions (FAQs) related to this important chemical transformation. As the demand for greener, more efficient, and cost-effective synthetic routes grows, moving beyond traditional catalysts is paramount. This center, developed by a Senior Application Scientist, offers in-depth, field-proven insights into the use of alternative catalysts, focusing on the causality behind experimental choices to ensure your success at the bench.
The Challenge: Moving Beyond Traditional Friedel-Crafts Catalysis
The synthesis of this compound, a key intermediate in the production of pharmaceuticals and other fine chemicals, has traditionally relied on Friedel-Crafts acylation using stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). While effective, this method is fraught with challenges, including corrosive reagents, difficult catalyst removal, and the generation of significant hazardous waste. This has spurred the development of cleaner, reusable, and more selective catalytic systems.
This guide will explore the practical application of several promising alternative catalysts, providing detailed protocols, troubleshooting advice, and a comparative analysis to aid in your experimental design.
Section 1: Heterogeneous Solid Acid Catalysts: A Reusable and Eco-Friendly Approach
Heterogeneous solid acid catalysts, such as zeolites and mixed metal oxides, offer significant advantages in terms of reusability, reduced corrosion, and simplified product purification.
Zeolites: Shape-Selective Catalysis for Enhanced Purity
Zeolites, with their well-defined microporous structures, can act as shape-selective catalysts, favoring the formation of the desired para-isomer of this compound. Zeolite H-beta is a particularly effective catalyst for this transformation.
-
Catalyst Activation: Prior to use, activate the Zeolite H-beta catalyst by calcining it at 550 °C for 4 hours in a muffle furnace to remove any adsorbed water and organic impurities.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl benzoate (1 equivalent), benzoyl chloride (1.2 equivalents), and the activated Zeolite H-beta catalyst (10 wt% of methyl benzoate). Use a high-boiling, inert solvent such as o-dichlorobenzene.
-
Reaction Conditions: Heat the reaction mixture to 140-160 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-8 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a suitable solvent (e.g., toluene), dried, and stored for future use.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and hydrochloric acid.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Conversion of Methyl Benzoate | 1. Inactive Catalyst2. Insufficient Reaction Temperature3. Catalyst Poisoning | 1. Ensure proper catalyst activation. Zeolite pores can be blocked by water, preventing reactant access to the active sites. Calcination at high temperatures is crucial for removing physisorbed water.2. Increase the reaction temperature. Friedel-Crafts acylation is an endothermic reaction, and higher temperatures increase the reaction rate. However, be mindful of potential side reactions at excessively high temperatures.3. Use high-purity reactants and solvents. Impurities, especially basic compounds, can neutralize the acid sites on the zeolite, leading to deactivation. |
| Formation of Isomeric Byproducts (e.g., Methyl 2-benzoylbenzoate) | Non-optimal shape selectivity of the zeolite. | While Zeolite H-beta favors the para-isomer, some ortho-isomer may form. To enhance para-selectivity, consider using a zeolite with a more constrained pore structure. The steric hindrance within the zeolite channels can restrict the formation of the bulkier ortho-isomer. |
| Catalyst Deactivation After a Few Cycles | Coke formation on the catalyst surface. | The strong adsorption of the ketone product can lead to the formation of carbonaceous deposits (coke), blocking the active sites.[1] To regenerate the catalyst, calcine it in air at a high temperature (e.g., 550 °C) to burn off the coke. |
Diagram: Zeolite-Catalyzed Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound using Zeolite H-beta.
Zirconium/Titanium (Zr/Ti) Mixed Oxide Catalysts: A Robust and Efficient Alternative
Mixed oxide catalysts containing zirconium and titanium have emerged as highly active and stable solid acids for various organic transformations, including esterification and acylation reactions. These materials offer a high density of Lewis and Brønsted acid sites, contributing to their catalytic efficacy.
-
Catalyst Preparation: Prepare the Zr-Ti mixed oxide catalyst by a co-precipitation method. A detailed procedure can be found in the literature.[2] Briefly, a solution of zirconium and titanium precursors (e.g., zirconyl chloride and titanium tetrachloride) is co-precipitated by the addition of a base (e.g., ammonia). The resulting gel is then washed, dried, and calcined at a high temperature (e.g., 600 °C) to obtain the mixed oxide.
-
Reaction Setup: In a similar setup as described for the zeolite-catalyzed reaction, charge the reactor with methyl benzoate (1 equivalent), benzoic anhydride (1.5 equivalents), and the Zr-Ti mixed oxide catalyst (5 mol%). The use of a solvent is optional; the reaction can be run under solvent-free conditions.
-
Reaction Conditions: Heat the mixture to 180-200 °C with vigorous stirring. Monitor the reaction by GC or HPLC. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification:
-
Cool the reaction mixture and, if a solvent was used, remove it under reduced pressure.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Yield | 1. Catalyst Deactivation2. Sub-optimal Zr/Ti Ratio | 1. Catalyst regeneration. Similar to zeolites, coke formation can occur. The catalyst can be regenerated by calcination. The robust nature of the mixed oxide often allows for multiple regeneration cycles.2. Optimize the catalyst composition. The ratio of zirconium to titanium can significantly impact the catalyst's acidity and, consequently, its activity. A systematic study to find the optimal Zr/Ti ratio for this specific reaction is recommended. |
| Formation of Self-Acylation Byproducts | High reaction temperature and catalyst acidity. | Benzoic anhydride can undergo self-condensation at high temperatures. Lowering the reaction temperature and optimizing the catalyst loading can help minimize this side reaction. |
Section 2: Ionic Liquids: "Green" Solvents and Catalysts
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in organic reactions. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. Certain acidic ionic liquids can effectively catalyze Friedel-Crafts acylation reactions.
-
Catalyst and Reaction Setup: In a round-bottom flask, add the acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrachloroaluminate, [BMIM]AlCl₄) (1.5 equivalents). Then, add methyl benzoate (1 equivalent) and benzoyl chloride (1.1 equivalents) to the ionic liquid.
-
Reaction Conditions: Stir the mixture at room temperature (25 °C) for 2-4 hours. The reaction is often rapid under these conditions. Monitor the reaction by TLC or GC.
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by adding the mixture to ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product by column chromatography. The ionic liquid can often be recovered from the aqueous phase and reused after drying.
-
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product Contamination with Ionic Liquid | Incomplete phase separation during work-up. | Ensure thorough extraction and washing of the organic layer. The choice of extraction solvent is critical; a solvent with low miscibility with the ionic liquid should be used. |
| Hydrolysis of Benzoyl Chloride | Presence of water in the ionic liquid. | Use an anhydrous ionic liquid. Many ionic liquids are hygroscopic and should be dried under vacuum before use to prevent the hydrolysis of the acylating agent. |
Diagram: Ionic Liquid Catalysis Decision Tree
Caption: Decision tree for troubleshooting an ionic liquid-catalyzed synthesis.
Section 3: Palladium-Catalyzed Carbonylative Coupling: A Modern Approach
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. For the synthesis of this compound, a carbonylative Suzuki-Miyaura coupling offers a highly selective and functional group tolerant alternative.
-
Reaction Setup: In a Schlenk tube, combine 4-iodomethylbenzoate (1 equivalent), phenylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent (e.g., toluene).
-
Reaction Conditions: Purge the reaction mixture with carbon monoxide (CO) gas (balloon pressure is often sufficient). Heat the reaction to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or GC).
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography.
-
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Reaction | 1. Inactive Catalyst2. Insufficient CO pressure | 1. Use a fresh or properly stored palladium catalyst. Palladium catalysts can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere.2. Ensure a continuous supply of CO. A leak in the CO balloon or setup can halt the reaction. |
| Formation of Biaryl Byproduct | Direct Suzuki-Miyaura coupling without CO insertion. | This can occur if the CO concentration is too low or the reaction temperature is too high. Ensure a good CO atmosphere and consider lowering the reaction temperature. |
Comparative Analysis of Alternative Catalysts
| Catalyst System | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Zeolite H-beta | 70-85% | 140-160 °C, 6-8 h | Reusable, shape-selective, easy separation | High reaction temperature, potential for deactivation |
| Zr-Ti Mixed Oxide | 80-95% | 180-200 °C, 4-6 h | High activity, robust, solvent-free option | High reaction temperature, requires catalyst synthesis |
| Acidic Ionic Liquid | 85-95% | Room Temp, 2-4 h | Mild conditions, rapid reaction, recyclable | Can be hygroscopic, potential for product contamination |
| Palladium Catalyst | 75-90% | 80-100 °C, 4-8 h | High selectivity, functional group tolerance | Requires CO gas, catalyst cost and removal |
Frequently Asked Questions (FAQs)
Q1: Can I use benzoic acid instead of benzoyl chloride with solid acid catalysts?
A1: While possible, using benzoic acid directly often requires higher temperatures and may result in lower yields due to the formation of water as a byproduct, which can deactivate the catalyst. Benzoic anhydride is a good alternative to benzoyl chloride as it avoids the generation of corrosive HCl.
Q2: How many times can I reuse the solid acid catalyst?
A2: The reusability of solid acid catalysts depends on the specific catalyst and the reaction conditions. With proper regeneration (calcination to remove coke), zeolites and mixed oxides can often be reused 5-10 times with minimal loss of activity.
Q3: Are there any safety precautions I should take when working with acidic ionic liquids?
A3: Yes. While they have low vapor pressure, some acidic ionic liquids can be corrosive and react with moisture. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: What is the role of the base in the palladium-catalyzed carbonylative coupling?
A4: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, facilitating the transfer of the phenyl group to the palladium center.
Q5: Can I use other arylboronic acids in the palladium-catalyzed reaction to synthesize different derivatives?
A5: Absolutely. A major advantage of the Suzuki-Miyaura coupling is its broad substrate scope. You can use various substituted phenylboronic acids to synthesize a library of Methyl 4-aroylbenzoates.
References
- Guisnet, M., & Magnoux, P. (2001). Deactivation and Regeneration of Zeolite Catalysts.
- Yadav, G. D., & Krishnan, M. S. (1999). Acylation of Toluene with Acetic Anhydride over Zeolite H-Beta.
- Sheldon, R. A., & van Bekkum, H. (Eds.). (2001).
- Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Grushin, V. V. (2004). Palladium-Catalyzed Carbonylation. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 2883-2944). John Wiley & Sons, Inc.
- Corma, A., Iborra, S., & Velty, A. (2007). Chemical Routes for the Transformation of Biomass into Chemicals. Chemical Reviews, 107(6), 2411-2502.
- Reddy, B. M., & Sreekanth, P. M. (2004). Characterization and Catalytic Activity of ZrO₂-TiO₂ Mixed Oxides.
Sources
Validation & Comparative
A Comparative Guide to Photoinitiator Efficiency: Methyl 4-benzoylbenzoate vs. Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of photopolymerization, the choice of a photoinitiator is paramount, dictating the efficiency, cure speed, and final properties of the resulting polymer. This guide provides a detailed comparison of Methyl 4-benzoylbenzoate (MBB), a Type II photoinitiator, against benchmark alternatives: the parent Type II compound, Benzophenone, and a widely used Type I photoinitiator, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). We will delve into the mechanistic nuances, present comparative performance data, and provide a robust experimental protocol for evaluating photoinitiator efficiency in your own laboratory settings.
Understanding the Photochemical Landscape: Type I vs. Type II Initiation
Photoinitiators are molecules that, upon absorbing light of a specific wavelength, generate reactive species—typically free radicals—that initiate polymerization. They are broadly classified into two categories based on their mechanism of radical generation.
-
Type I Photoinitiators (α-Cleavage): These initiators undergo unimolecular bond cleavage upon excitation to form two radical fragments. This process is generally fast and highly efficient. A prime example is TPO, known for its excellent reactivity and depth of cure.
-
Type II Photoinitiators (Hydrogen Abstraction): These initiators, such as Benzophenone and its derivative this compound, do not cleave directly. Instead, the excited photoinitiator abstracts a hydrogen atom from a co-initiator or synergist (commonly a tertiary amine) to generate the initiating radicals. This bimolecular process makes their efficiency dependent on the concentration and reactivity of the co-initiator. While sometimes perceived as less efficient than Type I initiators, they offer advantages in certain applications, including reduced oxygen inhibition and cost-effectiveness.
The Mechanism of Action: A Closer Look
Understanding the underlying photochemical pathways is crucial for selecting the appropriate photoinitiator and optimizing formulation performance.
This compound and Benzophenone (Type II)
As a benzophenone derivative, this compound follows a Norrish Type II mechanism. The process begins with the photoinitiator absorbing a photon, promoting it to an excited singlet state, which then rapidly converts to a more stable triplet state. This excited triplet state interacts with a hydrogen donor, typically an amine co-initiator, through a process of electron transfer followed by proton transfer. This results in the formation of a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator, both of which can initiate polymerization.
Figure 1: Norrish Type II photoinitiation mechanism for this compound (MBB) and Benzophenone (BP).
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (Type I)
TPO operates via a Norrish Type I cleavage mechanism. Upon UV light absorption, the molecule is promoted to an excited state and undergoes rapid homolytic cleavage of the carbon-phosphorus bond. This single-step process generates two distinct free radicals: a benzoyl radical and a phosphinoyl radical. Both radicals are highly reactive and capable of initiating polymerization, contributing to TPO's high efficiency.
Figure 2: Norrish Type I photoinitiation mechanism for Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
Performance Metrics: A Head-to-Head Comparison
The efficiency of a photoinitiator is not a single value but a composite of several key parameters. Below is a comparative overview of this compound, Benzophenone, and TPO. Note: Exact values can vary based on the specific monomer system, co-initiator, and experimental conditions. The data presented is a synthesis of typical performance characteristics.
| Parameter | This compound (Type II) | Benzophenone (Type II) | TPO (Type I) |
| UV Absorption (λmax) | ~254 nm, ~330 nm | ~250 nm, ~340 nm | ~295 nm, ~370 nm, ~395 nm |
| Initiation Mechanism | Hydrogen Abstraction | Hydrogen Abstraction | α-Cleavage |
| Co-initiator Required | Yes (e.g., tertiary amine) | Yes (e.g., tertiary amine) | No |
| Quantum Yield (Φ) | Moderate (dependent on co-initiator) | Moderate (dependent on co-initiator) | High |
| Polymerization Rate | Moderate to High | Moderate | Very High |
| Oxygen Inhibition | Less sensitive (amine co-initiator scavenges oxygen) | Less sensitive (amine co-initiator scavenges oxygen) | More sensitive |
| Yellowing | Moderate | Moderate to High | Low |
| Cost | Low to Moderate | Low | High |
Key Insights from the Comparison:
-
Absorption Spectrum: TPO possesses absorption peaks at longer wavelengths, making it suitable for curing with LED light sources in the near-UV and visible range. This compound and Benzophenone are more suited for traditional mercury lamps with strong emission in the short to mid-UVA range.
-
Reactivity: TPO generally exhibits the highest polymerization rates due to its efficient unimolecular cleavage mechanism, which generates two highly reactive radicals. The efficiency of this compound and Benzophenone is intrinsically linked to the concentration and type of amine co-initiator used.
-
Oxygen Inhibition: A significant advantage of Type II systems like this compound is their reduced sensitivity to oxygen. The amine co-initiator can react with oxygen-derived peroxyl radicals, which would otherwise terminate the polymerization chain, thus improving surface cure. Type I initiators are more susceptible to oxygen inhibition.
-
Cost and Applications: Benzophenone and its derivatives are often more cost-effective than phosphine oxide-based initiators like TPO. This makes them attractive for bulk applications where cost is a primary driver. TPO's high efficiency and low yellowing make it a preferred choice for high-performance applications, such as dental resins and clear coatings.
Experimental Protocol: Evaluating Photoinitiator Efficiency with Real-Time FTIR
To provide a practical framework for comparison, we outline a detailed protocol for monitoring the photopolymerization of an acrylate monomer using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. This technique allows for the continuous measurement of the decrease in the concentration of reactive double bonds as polymerization proceeds.
Materials and Equipment:
-
Monomer: A standard acrylate monomer, such as Trimethylolpropane Triacrylate (TMPTA).
-
Photoinitiators: this compound, Benzophenone, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
-
Co-initiator: A tertiary amine, such as Ethyl 4-(dimethylamino)benzoate (EDB), for the Type II systems.
-
FTIR Spectrometer: Equipped with a horizontal Attenuated Total Reflectance (ATR) accessory.
-
UV Light Source: A collimated UV LED or a filtered mercury lamp with a defined wavelength and intensity.
-
Nitrogen Source: For creating an inert atmosphere to minimize oxygen inhibition.
Experimental Workflow:
Figure 3: Experimental workflow for evaluating photoinitiator efficiency using RT-FTIR.
Step-by-Step Methodology:
-
Formulation Preparation:
-
Prepare stock solutions of each photoinitiator (e.g., 2 wt%) in the acrylate monomer. For this compound and Benzophenone, also add a co-initiator like EDB in a suitable molar ratio (e.g., 1:1 with the photoinitiator).
-
Ensure all preparations are done under subdued light to prevent premature polymerization.
-
-
FTIR Setup and Background:
-
Set the FTIR spectrometer to collect spectra in the mid-IR range (e.g., 4000-650 cm⁻¹) with a rapid scan time (e.g., 1-2 scans per second).
-
Place a clean, empty ATR crystal and obtain a background spectrum.
-
-
Sample Application and Measurement:
-
Apply a small, uniform drop of the formulated resin onto the center of the ATR crystal.
-
Begin recording spectra to establish a baseline before UV exposure.
-
After a few seconds, turn on the UV light source to initiate polymerization.
-
Continue recording spectra for a set duration (e.g., 60-120 seconds) until the reaction plateaus.
-
-
Data Analysis:
-
The degree of conversion of the acrylate double bonds can be calculated by monitoring the decrease in the area of a characteristic peak, such as the C=C stretching vibration at approximately 1635 cm⁻¹ or the twisting vibration around 810 cm⁻¹.
-
Normalize this decrease against a stable internal reference peak that does not change during polymerization, such as the carbonyl (C=O) ester peak around 1720 cm⁻¹.
-
The conversion at time t is calculated using the formula: Conversion(t) [%] = (1 - [Area(C=C)t / Area(C=O)t] / [Area(C=C)₀ / Area(C=O)₀]) * 100
-
Plot the % Conversion as a function of time to generate polymerization profiles. The rate of polymerization (Rp) is the first derivative of this curve.
-
Conclusion: Selecting the Right Initiator for Your Application
The choice between this compound, Benzophenone, and TPO is not a matter of universal superiority but of application-specific optimization.
-
This compound emerges as a cost-effective and versatile Type II photoinitiator. Its performance is highly tunable through the choice and concentration of a co-initiator, and it offers excellent surface cure in the presence of oxygen. It is a strong candidate for applications in inks, coatings, and adhesives where cost and surface properties are critical.
-
Benzophenone , as the parent compound, provides a reliable and economical baseline for Type II initiation. However, its derivatives, like this compound, may offer improved solubility or reduced migration in specific formulations.
-
TPO remains the powerhouse of Type I photoinitiators, offering unparalleled cure speed and depth, especially with modern LED light sources. Its low yellowing and high reactivity justify its higher cost in demanding applications such as dental materials, 3D printing, and high-performance coatings where efficiency and final polymer properties are non-negotiable.
By understanding the fundamental mechanisms and employing robust analytical techniques like RT-FTIR, researchers and formulation scientists can make informed decisions to optimize their photopolymerization processes, balancing the critical interplay of cost, efficiency, and desired end-product performance.
References
-
Eibel, A., Fast, D. E., & Gescheidt, G. (2018). Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. Polymer Chemistry, 9(40), 4976-4989. [Link]
-
Lalevée, J., & Fouassier, J. P. (2012). Photopolymerization Initiating Systems. InTech. Available from: [Link]
-
Scherzer, T., & Decker, U. (2002). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. Macromolecular Symposia, 184(1), 79-98. [Link]
-
Corrales, T., Catalina, F., Peinado, C., & Allen, N. S. (2003). Photoinitiating systems for photopolymerization reactions. Journal of Photochemistry and Photobiology A: Chemistry, 159(2), 103-114. [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- IGM Resins. (n.d.). Omnirad TPO Technical Datasheet.
A Senior Application Scientist's Guide to the Characterization and Comparison of Methyl 4-benzoylbenzoate and Its Analogs
Introduction: The Significance of the Benzophenone Motif in Research and Development
To the dedicated researcher, scientist, or drug development professional, the benzophenone scaffold is a familiar and versatile pharmacophore. Its presence in numerous biologically active molecules and its utility as a photoinitiator in polymer chemistry underscore its importance. Methyl 4-benzoylbenzoate, as a key derivative, represents a foundational structure for the exploration of novel compounds with tailored properties. This guide provides an in-depth, experience-driven approach to the synthesis, characterization, and comparative analysis of this compound and its analogs. Our focus is not merely on procedural steps but on the underlying chemical principles that govern the observed properties, empowering you to make informed decisions in your research endeavors.
I. Synthetic Pathways to this compound and Its Analogs: A Tale of Two Reactions
The synthesis of this compound and its derivatives primarily involves two key transformations: esterification and Friedel-Crafts acylation. The order of these reactions can be strategically chosen based on the availability of starting materials and the desired substitution patterns on the aromatic rings.
A. Pathway 1: Fischer Esterification followed by Friedel-Crafts Acylation
This is a common and versatile route, particularly when starting with a substituted benzoic acid.
Caption: General workflow for the synthesis of this compound analogs via Fischer Esterification followed by Friedel-Crafts Acylation.
Expertise in Practice: The choice of a Lewis acid catalyst in the Friedel-Crafts acylation step is critical. While aluminum chloride (AlCl₃) is highly effective, its hygroscopic nature necessitates anhydrous conditions to prevent deactivation and side reactions. For sensitive substrates, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may be employed, albeit potentially requiring longer reaction times or higher temperatures. The substitution pattern on the benzoyl chloride will influence the reaction rate; electron-donating groups generally accelerate the reaction, while electron-withdrawing groups have the opposite effect.
B. Pathway 2: Friedel-Crafts Acylation followed by Fischer Esterification
This alternative route is advantageous when the starting material is a substituted benzoyl chloride and toluene.
Caption: Alternative synthesis of this compound analogs via Friedel-Crafts Acylation, Oxidation, and Fischer Esterification.
Trustworthiness through Self-Validation: Each step in these synthetic sequences should be monitored for completion using thin-layer chromatography (TLC). The identity and purity of the intermediates and the final product must be confirmed by the characterization techniques detailed in the subsequent sections. A successful synthesis is one where the experimental data unequivocally supports the desired chemical structure.
II. A Comparative Analysis of Physicochemical Properties
The introduction of different functional groups onto the core this compound structure significantly influences its physicochemical properties. The following table provides a comparative overview of the parent compound and some of its representative analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₁₅H₁₂O₃ | 240.26 | 3.5 | 0 | 3 |
| Methyl 4-(4-methylbenzoyl)benzoate | C₁₆H₁₄O₃ | 254.28 | 4.0 | 0 | 3 |
| Methyl 4-(4-methoxybenzoyl)benzoate | C₁₆H₁₄O₄ | 270.28 | 3.4 | 0 | 4 |
| Methyl 4-(4-chlorobenzoyl)benzoate | C₁₅H₁₁ClO₃ | 274.70 | 4.2 | 0 | 3 |
| Methyl 4-(4-nitrobenzoyl)benzoate | C₁₅H₁₁NO₅ | 285.25 | 3.1 | 0 | 5 |
Authoritative Grounding: The data presented in this table is sourced from publicly available chemical databases such as PubChem. It is important to note that calculated LogP values are estimations and may differ from experimentally determined values.
III. Spectroscopic and Chromatographic Characterization: A Multi-faceted Approach
The unequivocal identification and purity assessment of this compound and its analogs rely on a combination of spectroscopic and chromatographic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure.
¹H NMR Spectroscopy:
-
Methyl Ester Protons (-OCH₃): A characteristic singlet is typically observed in the upfield region, around 3.9 ppm.
-
Aromatic Protons: The protons on the two phenyl rings will appear as a complex series of multiplets in the downfield region, generally between 7.2 and 8.2 ppm. The specific coupling patterns and chemical shifts are highly sensitive to the nature and position of substituents. For instance, electron-donating groups will shield adjacent protons, causing an upfield shift, while electron-withdrawing groups will have the opposite effect.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ester carbonyl carbon typically resonates around 166 ppm, while the ketone carbonyl carbon is found further downfield, around 196 ppm.
-
Aromatic Carbons: The signals for the aromatic carbons appear between approximately 128 and 145 ppm. The chemical shifts are influenced by the electronic effects of the substituents.
-
Methyl Ester Carbon (-OCH₃): A signal for the methyl carbon of the ester group is observed around 52 ppm.
B. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C=O Stretch (Ketone): Another strong absorption band, corresponding to the benzophenone ketone, will be present around 1660-1680 cm⁻¹.
-
C-O Stretch (Ester): A characteristic absorption band for the ester C-O bond will appear in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene rings are typically observed in the 690-900 cm⁻¹ range, and their specific positions can provide clues about the substitution pattern.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass-to-charge ratio (m/z) of the molecular ion peak will correspond to the molecular weight of the compound.
-
Key Fragmentation Pathways: Common fragmentation patterns for these esters include the loss of the methoxy group (-OCH₃) and the cleavage of the bond between the carbonyl group and the phenyl ring.
D. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of the synthesized compounds and for quantitative analysis.
A Typical Reverse-Phase HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic or acetic acid to improve peak shape).
-
Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm).
The retention time of the analogs will be influenced by their polarity. More polar analogs (e.g., with a nitro group) will elute earlier, while less polar analogs (e.g., with a methyl group) will have longer retention times.
E. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable analogs, GC-MS is a powerful technique for separation and identification.
Typical GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to ensure the elution of all components.
-
Detection: Mass spectrometry.
The elution order in GC is primarily determined by the boiling point and volatility of the compounds. The mass spectrometer provides definitive identification of the eluting peaks.
A Comparative Analysis of the Biological Effects of Methyl 4-Benzoylbenzoate and Its Derivatives: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced biological effects of chemical scaffolds and their derivatives is fundamental to innovation. This guide offers a comparative examination of Methyl 4-benzoylbenzoate and its broader chemical family, providing insights into their structure-activity relationships and potential therapeutic applications. While direct and extensive biological data on this compound itself is limited in publicly accessible literature, this guide synthesizes available information on its parent compounds—benzophenone and various benzoate esters—and compares the activities of structurally related derivatives to elucidate potential biological profiles.
The Benzophenone and Benzoate Ester Scaffolds: A Foundation of Diverse Bioactivity
The benzophenone core, characterized by two phenyl rings linked by a carbonyl group, and the benzoate ester moiety are prevalent structures in both natural and synthetic compounds. These scaffolds are known to exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The specific biological impact is heavily influenced by the nature and position of substituents on the aromatic rings.
This compound combines these two key pharmacophores. The benzoyl group attached to the methyl benzoate structure introduces a diaryl ketone, a feature known to influence photochemical properties and interactions with biological macromolecules. Understanding the individual contributions of these moieties provides a basis for predicting the potential biological effects of the combined structure and its derivatives.
Comparative Cytotoxicity: Unraveling Structure-Toxicity Relationships
The cytotoxicity of benzophenone and benzoate derivatives is a critical parameter in assessing their therapeutic potential and safety profile. In vitro studies on various cell lines have demonstrated that substitutions on the phenyl rings can dramatically alter cytotoxic activity.
A study comparing the cytotoxicity of methyl benzoate (MB) with ethyl benzoate (EB) and vinyl benzoate (VB) in human kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells found that MB exhibited the least toxicity.[1] The study reported the following LC50 values, highlighting how even small changes to the ester group can impact cytotoxicity:
| Compound | HEK293 LC50 (mM) | SH-SY5Y LC50 (mM) |
| Methyl Benzoate (MB) | > 10 | > 10 |
| Ethyl Benzoate (EB) | ~7.5 | ~8.0 |
| Vinyl Benzoate (VB) | ~5.4 | ~6.1 |
Table 1: Comparative LC50 values of simple benzoate esters in human cell lines. Data sourced from reference[1].
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Cytotoxicity Assessment:
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Genotoxicity Profile: A Critical Safety Consideration
The potential for a compound to induce DNA damage is a major concern in drug development. Benzophenone itself and some of its derivatives have been investigated for genotoxicity. For instance, Benzophenone-1 has been shown to induce photogenotoxicity and apoptosis in human cell lines upon exposure to environmental UV radiation.[3] This effect was linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[3]
While a definitive statement on the genotoxicity of this compound cannot be made without direct experimental evidence, its benzophenone moiety suggests that its photochemical properties warrant investigation.
Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Methodology:
-
Cell Treatment: Expose cells to the test compounds at various concentrations for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Endocrine Disrupting Potential: An Emerging Area of Concern
Certain benzophenone derivatives are known to act as endocrine disrupting chemicals (EDCs), primarily by interacting with estrogen and androgen receptors.[4] For example, Benzophenone-3 (oxybenzone), a common UV filter, has been shown to possess weak estrogenic activity.[4] Methylparaben (Methyl 4-hydroxybenzoate), another related compound, has also been identified as an endocrine disruptor.[5]
The structural similarity of this compound to these known EDCs suggests that it may also possess endocrine-disrupting properties. Further investigation using receptor binding and reporter gene assays is necessary to confirm this.
Signaling Pathway: Estrogen Receptor Activation by Endocrine Disruptors
Caption: Simplified pathway of estrogen receptor activation by an EDC.
Conclusion and Future Directions
This guide provides a comparative overview of the potential biological effects of this compound based on the known activities of its constituent scaffolds and related derivatives. While direct experimental data on this specific compound is sparse, the available literature on benzophenones and benzoate esters suggests that it may possess interesting cytotoxic and potential endocrine-disrupting properties.
Future research should focus on the direct in vitro and in vivo evaluation of this compound and a systematically designed library of its derivatives. Such studies are crucial for establishing a clear structure-activity relationship and for determining the therapeutic potential and safety profile of this chemical class. The experimental protocols and conceptual frameworks presented here offer a starting point for these much-needed investigations.
References
-
Saidi, L., Rocha, D. H. A., Talhi, O., Bentarzi, Y., Nedjar-Kolli, B., Bachari, K., Almeida Paz, F. A., Helguero, L. A., & Silva, A. M. S. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1041–1048. [Link]
-
Sharma, R., Singh, R., & Sharma, A. K. (2015). Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation. Toxicology Letters, 240(1), 124-133. [Link]
-
Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review. Environment international, 70, 143–157. [Link]
-
Vo, T. T. B., & Jeon, Y. J. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Biotechnology and Bioprocess Engineering, 25(1), 147-155. [Link]
-
Ma, Y., et al. (2022). Endocrine-disrupting chemical, methylparaben, in environmentally relevant exposure promotes hazardous effects on the hypothalamus-pituitary-thyroid axis. Environmental Pollution, 292, 118357. [Link]
Sources
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Isomers of Methyl Benzoylbenzoate using Spectroscopic Analysis
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of a compound. The subtle differences in the arrangement of functional groups in isomers like methyl 2-benzoylbenzoate, methyl 3-benzoylbenzoate, and methyl 4-benzoylbenzoate can lead to significant variations in their physicochemical and biological properties. This guide provides an in-depth comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be expertly applied to differentiate these closely related molecules.
The Challenge: Distinguishing Positional Isomers
Methyl benzoylbenzoate isomers share the same molecular formula (C₁₅H₁₂O₃) and molecular weight (240.25 g/mol ), making them indistinguishable by simple mass determination. The differentiation lies in the substitution pattern on the benzoate ring, where the benzoyl group can be at the ortho (2-), meta (3-), or para (4-) position relative to the methyl ester. This positional variance creates unique electronic environments for the nuclei and distinct vibrational properties of the bonds, which can be effectively probed by spectroscopic methods.
A Multi-faceted Spectroscopic Approach
A conclusive structural elucidation of these isomers necessitates a multi-technique approach. While each method provides valuable clues, their combined interpretation offers a self-validating system for confident identification.
Workflow for Isomer Differentiation
Caption: A typical workflow for differentiating isomers using multiple spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy: The Cornerstones of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for differentiating constitutional isomers. The chemical shift (δ) of each proton and carbon nucleus is highly sensitive to its local electronic environment.
Key Differentiating Features in NMR:
-
Aromatic Region in ¹H NMR: The substitution pattern on the benzoate ring dictates the splitting patterns and chemical shifts of the aromatic protons.
-
Methyl 2-benzoylbenzoate (ortho): Due to the proximity of the two bulky substituents, the aromatic protons on the benzoate ring will experience significant steric and electronic effects, leading to a more complex and dispersed set of signals.
-
Methyl 3-benzoylbenzoate (meta): This isomer will exhibit a more distinct set of splitting patterns, with protons having ortho, meta, and para couplings to their neighbors.
-
This compound (para): The high degree of symmetry in the para isomer results in a simpler aromatic region, typically showing two distinct doublets.
-
-
Number of Signals in ¹³C NMR: The symmetry of the molecule directly influences the number of unique carbon signals.
-
This compound (para): Due to its C₂ symmetry, will show fewer aromatic carbon signals in the ¹³C NMR spectrum compared to its ortho and meta counterparts.
-
Methyl 2-benzoylbenzoate (ortho) and Methyl 3-benzoylbenzoate (meta): These less symmetrical isomers will exhibit a greater number of distinct aromatic carbon signals.
-
-
Chemical Shift of the Methyl Ester Protons and Carbons: While the differences may be subtle, the electronic influence of the benzoyl group at different positions can cause slight variations in the chemical shifts of the methyl ester protons (¹H) and the methyl and carbonyl carbons (¹³C).
| Compound | Key ¹H NMR Features (Aromatic Region) | Expected Number of Aromatic ¹³C Signals |
| Methyl 2-benzoylbenzoate | Complex, overlapping multiplets | 12 |
| Methyl 3-benzoylbenzoate | More resolved multiplets with distinct coupling | 12 |
| This compound | Two doublets (AA'BB' system) | 10 |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze the chemical shifts, integration (for ¹H), and splitting patterns to deduce the substitution pattern.
-
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and can also offer clues about the substitution pattern of the aromatic ring.
Key Differentiating Features in IR:
-
Carbonyl (C=O) Stretching Frequencies: All three isomers will show strong absorption bands for the ketone and ester carbonyl groups, typically in the range of 1650-1750 cm⁻¹.[1] The exact position can be influenced by conjugation and the electronic nature of the substituents. While the differences between the isomers might be subtle, high-resolution instruments may reveal slight shifts.
-
C-H Out-of-Plane Bending: The pattern of absorption bands in the "fingerprint" region (below 900 cm⁻¹) is often characteristic of the substitution pattern on a benzene ring.
| Substitution Pattern | Characteristic C-H Bending (cm⁻¹) |
| Ortho (2-) | ~735-770 |
| Meta (3-) | ~690-780 and ~880 |
| Para (4-) | ~800-850 |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Liquid/Soluble Samples: A thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
-
Spectrum Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or the pure solvent to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the carbonyl groups and the C-H out-of-plane bending vibrations.
-
Compare the observed bending patterns with the expected ranges for ortho, meta, and para substitution.
-
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. While all three isomers will have the same molecular ion peak (m/z = 240), their fragmentation patterns can differ due to the different substitution positions.
Key Differentiating Features in MS:
-
Relative Abundance of Fragment Ions: The stability of the resulting fragment ions can vary depending on the isomer, leading to differences in the relative intensities of the fragment peaks.
-
Characteristic Fragment Ions: The primary fragmentation of benzophenones often involves cleavage on either side of the carbonyl group.[3] For methyl benzoylbenzoates, key fragments would include:
-
[M - OCH₃]⁺ (m/z = 209): Loss of the methoxy group from the ester.
-
[C₆H₅CO]⁺ (m/z = 105): The benzoyl cation.
-
[C₆H₄COOCH₃]⁺ (m/z = 149): The methoxycarbonylphenyl cation.
-
[C₆H₅]⁺ (m/z = 77): The phenyl cation.
-
The relative ease of formation of these and other fragments can be influenced by the isomeric position, although these differences may be subtle in standard electron ionization (EI) mass spectra.
Mass Spectrometry Fragmentation Logic
Sources
A Senior Application Scientist's Guide to Benchmarking the Quality of Methyl 4-benzoylbenzoate from Different Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. The seemingly simple choice of a chemical supplier can have profound implications on experimental reproducibility, impurity profiles, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive framework for benchmarking the quality of Methyl 4-benzoylbenzoate, a key building block in the synthesis of various pharmaceutical compounds, from different commercial suppliers.
As a Senior Application Scientist, my objective is to equip you not just with protocols, but with the scientific rationale behind them. This guide is structured to be a self-validating system, ensuring that the data you generate is robust, reliable, and provides a clear basis for supplier selection. We will delve into a multi-pronged analytical approach, examining the identity, purity, and performance of this compound samples.
The Criticality of Supplier Qualification
Before embarking on any synthesis, the quality of your reagents must be rigorously assessed. In the absence of a dedicated United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) monograph for this compound, a comprehensive internal qualification protocol is not just recommended, but essential. The principles outlined in the International Council for Harmonisation (ICH) Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients provide a foundational framework for ensuring the quality of starting materials.[1][2][3][4][5] This guide translates those principles into a practical, laboratory-based workflow.
A Multi-Modal Approach to Quality Assessment
A single analytical technique is rarely sufficient to fully characterize a chemical substance. Therefore, we will employ a suite of orthogonal methods to build a comprehensive quality profile for each supplier's material. This approach minimizes the risk of overlooking impurities or variations that might not be apparent with a single test.
Our evaluation will be structured around three key quality attributes:
-
Identity Confirmation: Does the material match the chemical structure of this compound?
-
Purity Profiling: What is the concentration of the desired compound, and what are the identities and quantities of any impurities?
-
Performance Verification: Does the material perform as expected in a representative chemical reaction?
Experimental Workflow for Supplier Benchmarking
The following diagram outlines the comprehensive workflow for the comparative analysis of this compound from different suppliers.
Caption: A comprehensive workflow for benchmarking this compound quality.
Part 1: Identity Confirmation
The first step in our evaluation is to confirm that the material received is indeed this compound. A Certificate of Analysis (CoA) from the supplier is a starting point, but independent verification is crucial for ensuring the integrity of your research.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR provides a rapid and non-destructive method to obtain a molecular fingerprint of the sample. The presence of characteristic functional group absorptions (e.g., ester carbonyl, ketone carbonyl, aromatic C-H) provides strong evidence for the compound's identity.
Protocol:
-
Acquire a background spectrum with an empty sample compartment.
-
Place a small amount of the this compound sample onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum against a reference spectrum (if available) or look for characteristic peaks.
Expected Absorptions:
-
~1720 cm⁻¹ (Ester C=O stretch)
-
~1660 cm⁻¹ (Ketone C=O stretch)
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch)
-
~1600, 1580, 1450 cm⁻¹ (Aromatic C=C stretch)
-
~1280, 1120 cm⁻¹ (C-O stretch)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for unambiguous confirmation of the molecular structure.
Protocol:
-
Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.
-
Process the data and assign the observed chemical shifts, multiplicities, and integration values to the corresponding atoms in the structure of this compound.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and look for the molecular ion peak [M+H]⁺ or [M+Na]⁺.
Part 2: Purity Profiling
Once the identity is confirmed, the next critical step is to assess the purity of the material. This involves quantifying the amount of this compound and identifying and quantifying any impurities. The presence of organic impurities is highly dependent on the manufacturing process.[8]
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Organic Impurities
Causality: HPLC is a powerful technique for separating and quantifying components in a mixture. By using a UV detector, we can determine the percentage of the main component (assay) and detect any organic impurities. The validation of analytical procedures is a key requirement to ensure their suitability.[9][10][11][12][13][14][15][16]
Protocol:
-
Method Development: Develop a gradient or isocratic HPLC method capable of separating this compound from potential impurities. A C18 column is a good starting point.
-
Standard Preparation: Prepare a stock solution of a well-characterized reference standard of this compound. Create a calibration curve with at least five concentration levels.
-
Sample Preparation: Accurately weigh and dissolve samples from each supplier to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Calculate the assay of this compound in each sample using the calibration curve. Identify and quantify any impurity peaks based on their relative retention times and peak areas.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Causality: Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[17][18][19][20][21] Headspace GC-MS is the standard technique for their analysis as outlined in USP <467>.[17][18][19][20][21]
Protocol:
-
Accurately weigh a sample of this compound into a headspace vial.
-
Add a suitable diluent (e.g., dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
-
Heat the vial to allow volatile solvents to partition into the headspace.
-
Inject the headspace gas into the GC-MS system.
-
Identify and quantify any residual solvents by comparing the resulting chromatogram and mass spectra to a library of known solvents.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
Causality: Elemental impurities can be introduced from raw materials, catalysts, or manufacturing equipment.[22][23][24][25][26] ICP-MS is a highly sensitive technique for the determination of trace elemental impurities as described in USP <232>.[22][23][24][25][26]
Protocol:
-
Digest a known amount of the sample using a suitable acid mixture in a closed-vessel microwave digestion system.
-
Dilute the digested sample to a known volume.
-
Analyze the sample solution by ICP-MS against calibrated standards for a panel of elemental impurities.
Thermal Analysis (TGA/DSC)
Causality: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing information on residual solvents and thermal stability. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, which can be used to determine the melting point and assess purity.
Protocol:
-
TGA: Heat a small, accurately weighed sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen) and monitor the mass loss as a function of temperature.
-
DSC: Heat a small, accurately weighed sample in a DSC instrument and record the heat flow to determine the melting point and the shape of the melting endotherm. A sharp melting peak is indicative of high purity.
Part 3: Performance Verification
The final and perhaps most critical assessment is to evaluate how the material performs in a practical application.
Model Reaction: Saponification to 4-Benzoylbenzoic Acid
Causality: A simple, well-understood reaction like saponification can reveal the presence of reactive impurities that may not have been detected by other analytical techniques. The rate of reaction and the purity of the product can be indicative of the quality of the starting material.
Caption: Saponification of this compound.
Protocol:
-
In separate, identical reaction vessels, react a known amount of this compound from each supplier with a stoichiometric excess of sodium hydroxide in a suitable solvent (e.g., aqueous ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, acidify the reaction mixture to precipitate the 4-benzoylbenzoic acid product.
-
Isolate the product by filtration, wash, and dry to a constant weight.
-
Calculate the reaction yield and determine the purity of the product by HPLC.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table for easy comparison across suppliers.
Table 1: Comparative Quality Assessment of this compound
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Visual Inspection | White Powder | Off-white Powder | White Crystalline | White, crystalline powder |
| FT-IR | Conforms | Conforms | Conforms | Conforms to reference |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure |
| Mass Spec (m/z) | [M+H]⁺ found | [M+H]⁺ found | [M+H]⁺ found | Expected molecular ion |
| Assay (HPLC, %) | 99.8 | 98.5 | 99.9 | ≥ 99.0% |
| Largest Impurity (%) | 0.08 | 0.75 | 0.05 | ≤ 0.1% |
| Total Impurities (%) | 0.15 | 1.2 | 0.1 | ≤ 0.5% |
| Residual Solvents | Below detection | Toluene (150 ppm) | Below detection | Per USP <467> |
| Elemental Impurities | Complies | Complies | Complies | Per USP <232> |
| Melting Point (°C) | 108-110 | 105-109 | 109-110 | 108-111°C |
| Saponification Yield (%) | 98 | 92 | 99 | ≥ 95% |
| Product Purity (%) | 99.5 | 97.0 | 99.8 | ≥ 99.0% |
Conclusion and Supplier Selection
The final selection of a supplier should be based on a holistic assessment of all the data generated. While a high-purity product is desirable, consistency between lots and a transparent and comprehensive Certificate of Analysis are also critical factors. A supplier with a slightly lower assay but a consistent impurity profile and excellent documentation may be preferable to a supplier with a high-purity product that varies significantly from batch to batch.
This guide provides a robust framework for the scientific evaluation of this compound from different commercial suppliers. By implementing these methodologies, researchers and drug development professionals can make informed decisions, ensuring the quality and consistency of their starting materials and, ultimately, the integrity of their scientific work.
References
-
U.S. Food and Drug Administration. (2018). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers. [Link]
-
MasterControl. (n.d.). ICH Q7 Guidelines. [Link]
-
ResearchGate. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. [Link]
-
U.S. Food and Drug Administration. (2016). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Link]
-
GMP-Verlag. (2024). What is analytical method validation in GMP. [Link]
-
YouTube. (2024). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredient. [Link]
-
Lachman Consultant Services. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Wikipedia. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. [Link]
-
U.S. Pharmacopeia. (n.d.). <467> RESIDUAL SOLVENTS. [Link]
-
U.S. Pharmacopeia. (n.d.). Pharmacopeial Forum (PF). [Link]
-
International Pharmaceutical Excipients Council. (n.d.). Certificate of Analysis Guide. [Link]
-
Pharmaceutical Guidelines. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
ResolveMass Laboratories Inc. (2023). Analytical Techniques for Reference Standard Characterization. [Link]
-
ResearchGate. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. [Link]
-
ACS Publications. (n.d.). Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Journal of Pharmaceutical and Biomedical Analysis | Request PDF. [Link]
-
World Health Organization. (n.d.). Annex 4. [Link]
-
Agilent. (2018). USP <467> residual solvents. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. [Link]
-
Pharmaceutical Technology. (2002). Organic Impurities in Chemical Drug Substances. [Link]
-
Dedecke GmbH. (n.d.). Certificate of Analysis (CoA). [Link]
-
YouTube. (2025). FDA's Participation in USP-NF Revision Process – Challenges and Solutions. [Link]
-
TU Dresden. (n.d.). Journal of pharmaceutical and biomedical analysis : JPBA. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
ResolveMass Laboratories Inc. (2023). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]
-
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Pharmacopeia. (n.d.). Proposal Status/Commentary. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
SG Systems Global. (n.d.). Certificate of Analysis - (CoA). [Link]
-
ACS Publications. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
News-Medical.net. (2022). USP 232/233: Elemental Impurities in Drugs. [Link]
-
ResearchGate. (2020). Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. [Link]
-
Beall's List. (n.d.). List of Potential Predatory Journals and Publishers. [Link]
-
YouTube. (2021). Impurities in Drug Substances/Products: Global Guidances & USP Perspective. [Link]
-
Regulations.gov. (2014). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
MDPI. (2023). Combined Use of Microwave Sensing Technologies and Artificial Intelligence for Biomedical Monitoring and Imaging. [Link]
-
Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. Certificate of Analysis (CoA) [dedecke-gmbh.de]
- 7. Certificate of Analysis - (CoA) [sgsystemsglobal.com]
- 8. pharmtech.com [pharmtech.com]
- 9. gmpsop.com [gmpsop.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. emerypharma.com [emerypharma.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 17. uspnf.com [uspnf.com]
- 18. agilent.com [agilent.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. usp.org [usp.org]
- 22. usp.org [usp.org]
- 23. usp.org [usp.org]
- 24. agilent.com [agilent.com]
- 25. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 26. news-medical.net [news-medical.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
